molecular formula C13H9Cl2NO4S B2693803 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid CAS No. 309279-72-9

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid

Cat. No.: B2693803
CAS No.: 309279-72-9
M. Wt: 346.18
InChI Key: OZBBYFCITOSXSJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid is a useful research compound. Its molecular formula is C13H9Cl2NO4S and its molecular weight is 346.18. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-8-5-6-10(15)12(7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBBYFCITOSXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of a Diuretic Powerhouse: An In-depth Technical Guide to the Discovery and History of 2,4-Dichloro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A foundational molecule in modern diuretic therapy, 2,4-dichloro-5-sulfamoylbenzoic acid, also known as lasamide, serves as the critical intermediate in the synthesis of the widely-used loop diuretic, furosemide. This guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and the scientific rationale that cemented its place in pharmaceutical history. We will delve into the pioneering research that identified its therapeutic potential, the chemical intricacies of its creation, and the structure-activity relationships that guided its development into a life-saving medication.

The Historical Context: A Quest for Potent and Safe Diuretics

The mid-20th century marked a transformative period in the management of fluid retention (edema) and hypertension. The therapeutic landscape was shifting from the toxic and often unreliable organomercurial diuretics to safer, more targeted agents. A significant breakthrough came with the discovery that sulfonamide derivatives possessed diuretic properties. This was a pivotal moment, initiating a new era of research into synthetic diuretics.[1][2]

Scientists at the German pharmaceutical company Hoechst AG (now part of Sanofi) were at the forefront of this research.[3] Building upon the foundational understanding of sulfonamides' effects on renal function, their research program in the late 1950s aimed to develop a highly potent diuretic. This endeavor led to the synthesis and investigation of a series of sulfamoylbenzoic acid derivatives.

The Emergence of a Core Structure: The Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

The precise date and the individual credited with the first synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid are not prominently documented in readily available historical accounts. However, its creation was a direct result of the systematic exploration of halogenated sulfamoylbenzoic acids by medicinal chemists. The core structure was strategically designed to enhance diuretic efficacy.

Foundational Synthetic Routes

The primary and historically significant method for synthesizing 2,4-dichloro-5-sulfamoylbenzoic acid starts with 2,4-dichlorobenzoic acid. This process involves two key steps: chlorosulfonation followed by ammonolysis.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzoic Acid [4][5]

  • Chlorosulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the 5-position due to the directing effects of the existing chloro and carboxylic acid groups. The reaction is typically carried out at an elevated temperature.

  • Ammonolysis: The resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is then treated with ammonia (ammonia water). This nucleophilic substitution reaction replaces the chlorine atom of the chlorosulfonyl group with an amino group (-NH₂), forming the sulfonamide functionality and yielding 2,4-dichloro-5-sulfamoylbenzoic acid.

  • Purification: The crude product is subsequently purified, often through recrystallization from a suitable solvent like ethanol, to obtain a high-purity final product.[4]

An alternative route described in later patents utilizes 2,4-dichlorotrichlorobenzyl as the starting material.[6][7] This method also involves reaction with chlorosulfonic acid, followed by ammonolysis and purification. This alternative was developed to potentially reduce raw material costs and improve the overall yield for industrial-scale production.[6][7]

Caption: Key synthetic pathways to 2,4-dichloro-5-sulfamoylbenzoic acid.

Physicochemical Properties

Understanding the physicochemical properties of 2,4-dichloro-5-sulfamoylbenzoic acid is crucial for its handling, formulation, and understanding its behavior as a chemical intermediate.

PropertyValueReferences
Molecular Formula C₇H₅Cl₂NO₄S[8][9]
Molecular Weight 270.09 g/mol [8]
Appearance White to almost white crystalline powder[8]
Melting Point 230-232 °C (with decomposition)[8][10]
Solubility Practically insoluble in water; slightly soluble in DMSO and heated methanol.[8][11]
pKa Approximately 3.9[11]

Structure-Activity Relationship (SAR): The Rationale for a Diuretic Scaffold

The diuretic activity of sulfamoylbenzoic acid derivatives is intrinsically linked to their chemical structure. The specific arrangement of functional groups on the benzoic acid core of 2,4-dichloro-5-sulfamoylbenzoic acid was not accidental but rather the result of systematic medicinal chemistry efforts.

Key structural features essential for the diuretic activity of this class of compounds include:

  • An Acidic Group at the 1-position: The carboxylic acid group (-COOH) is crucial for the molecule's diuretic effect.[12]

  • A Sulfamoyl Group at the 5-position: The sulfonamide group (-SO₂NH₂) is indispensable for potent diuretic activity.[12]

  • An Electronegative Group at the 4-position: The chlorine atom at this position significantly enhances the diuretic potency.

The research team at Hoechst, including K. Sturm, R. Muschaweck, and P. Hajdu, systematically modified this core structure to optimize its pharmacological profile.[3] Their work led to the seminal discovery in 1959 that introducing a furfurylamino group at the 2-position of 2,4-dichloro-5-sulfamoylbenzoic acid resulted in a compound with exceptionally high diuretic efficacy. This novel compound was furosemide.[3]

SAR Core 2,4-Dichloro-5-sulfamoylbenzoic Acid -COOH (Position 1) -Cl (Position 4) -SO₂NH₂ (Position 5) Properties Key Properties Acidity Electronegativity Sulfonamide Moiety Core:f1->Properties:f1 Essential for activity Core:f2->Properties:f2 Enhances potency Core:f3->Properties:f3 Critical for efficacy Activity Potent Diuretic Activity Properties->Activity

Caption: Structure-activity relationship of the core molecule.

From Intermediate to Blockbuster Drug: The Birth of Furosemide

The synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid is a condensation reaction with furfurylamine.[13][14] This final step in the synthesis pathway creates the potent loop diuretic that would go on to revolutionize the treatment of edema and hypertension.

Furosemide was introduced to the market in 1962 under the brand name Lasix.[3] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys, leading to a significant increase in the excretion of water and electrolytes.[11] The rapid onset and high efficacy of furosemide made it a cornerstone of diuretic therapy, a position it still holds today.

Conclusion: A Legacy in Medicinal Chemistry

The discovery and development of 2,4-dichloro-5-sulfamoylbenzoic acid represent a landmark achievement in medicinal chemistry. It stands as a testament to the power of systematic chemical synthesis and structure-activity relationship studies in the pursuit of novel therapeutics. While often viewed simply as a precursor to furosemide, the intrinsic properties of this core molecule were the essential foundation upon which a new class of highly effective diuretics was built. Its history underscores the critical role of chemical intermediates in the journey from a scientific concept to a life-saving medication. The ongoing research into derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid for other potential therapeutic applications, such as carbonic anhydrase inhibitors, highlights its continued relevance in the field of drug discovery.[15]

References

  • 2,4-Dichloro-5-sulfamoylbenzoic Acid: A Key Pharmaceutical Intermediate for Diuretic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. [URL: https://patents.google.
  • 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. Muby Chemicals. [URL: https://www.mubychemicals.com/sds-msds/2-4-dichloro-5-sulfamoyl-benzoic-acid-lasamide.htm]
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Google Patents. [URL: https://patents.google.
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00127]
  • Medicinal Chemistry of Furosemide: A Loop Diuretic Overview. Prezi. [URL: https://prezi.com/p/present/wz4v0h3z0r7j/medicinal-chemistry-of-furosemide-a-loop-diuretic-overview/]
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [URL: https://www.researchgate.net/publication/327891289_24-Dichloro-5-N-arylalkylsulfamoylbenzoic_Acid_Derivatives_In_Vitro_Antidiabetic_Activity_Molecular_Modeling_and_In_silico_ADMET_Screening]
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30251608/]
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. [URL: https://patents.google.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Eureka | Patsnap. [URL: https://eureka.patsnap.
  • Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4670131/]
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents. [URL: https://patents.google.
  • Loop Diuretics: An Overview of Its History and Evolution. Japi.org. [URL: https://www.japi.org/v2/september-2024/loop-diuretics-an-overview-of-its-history-and-evolution]
  • 2,4-Dichloro-5-sulfamoylbenzoic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5712497.htm]
  • Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4545802/]
  • Chemical structures of clinically approved loop diuretics. According to... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-clinically-approved-loop-diuretics-According-to-their_fig1_320392349]
  • Diuretics Medicinal Chemistry........... Slideshare. [URL: https://www.slideshare.net/NikithaGopalpet/diuretics-medicinal-chemistry-268689534]
  • Development of absorption furosemide prodrugs: synthesis, in vitro and in vivo evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11251996/]
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116260/]
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [URL: https://www.openaccesspub.org/article/1105]
  • Diuretics. Vidyabharti College Of Pharmacy. [URL: https://www.slideshare.net/secret/I3K49sOkG1p6gG]
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  • (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... ResearchGate. [URL: https://www.researchgate.
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  • Process for the preparation of furosemide. Google Patents. [URL: https://patents.google.
  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. [URL: https://www.youtube.
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  • 2, 4-Dichloro-5-sulfamoylbenzoic acid is a chemica... Printtech Healthcare Pvt Ltd. [URL: https://printtechealthcare.com/blog/post/2-4-dichloro-5-sulfamoylbenzoic-acid-is-a-chemical-compound-with-the-molecular-formula-c7h5cl2no4s]
  • Hoechst Marion Roussel Hypertension Research Clinical Fellowship Award 1996. American Heart Association Journals. [URL: https://www.ahajournals.org/doi/10.1161/01.HYP.28.4.752]
  • 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID | CAS 2736-23-4. Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.com/product/2,4-dichloro-5-sulfamoylbenzoic-acid-mm2736234]
  • 2,4-Dichloro-5-sulfamoylbenzoic acid | CAS 2736-23-4. SCBT. [URL: https://www.scbt.com/p/2-4-dichloro-5-sulfamoylbenzoic-acid-2736-23-4]
  • Developing diuretics. American Chemical Society. [URL: https://pubs.acs.org/subscribe/archive/mdd/v07/i02/html/02timeline.html]
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Sources

Technical Guide: Benzoic Acid Sulfonamide Derivatives in Medicinal Chemistry

[1][2][3]

Executive Summary

Benzoic acid sulfonamide derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically synonymous with loop diuretics (e.g., Furosemide) and uricosuric agents (e.g., Probenecid), modern medicinal chemistry has repurposed this scaffold for Carbonic Anhydrase (CA) isoform-selective inhibition (oncology/glaucoma) and emerging targets like the P2Y14 receptor.[1]

This guide analyzes the structure-activity relationships (SAR), mechanistic diversity, and synthetic protocols required to exploit this scaffold.[1] It is designed for researchers requiring actionable chemical intelligence rather than textbook theory.[1]

Structural Architecture & Pharmacophore Analysis

The core utility of the benzoic acid sulfonamide scaffold lies in its ability to balance ionization (pKa) with lipophilicity (LogP), allowing for tunable pharmacokinetics.

The Core Scaffold

The scaffold consists of a benzene ring substituted with:

  • Carboxylic Acid (-COOH): Provides water solubility and acts as a hydrogen bond donor/acceptor.[1] It is often the "anchor" for transporter recognition (e.g., OATs).[1]

  • Sulfonamide (-SO₂NH₂ or -SO₂NR₂): The primary pharmacophore.[1]

    • Unsubstituted (-SO₂NH₂): Critical for Carbonic Anhydrase zinc binding.[1]

    • Substituted (-SO₂NR₂): Critical for diuretic or uricosuric activity (steric bulk dictates selectivity).[1]

Structure-Activity Relationship (SAR) Matrix
FeatureModificationBiological Consequence
Sulfonamide Position Meta to COOHCommon in thiazide-like and loop diuretics (e.g., Bumetanide).[1]
Para to COOHCommon in uricosurics (e.g., Probenecid) and CA inhibitors.[1]
N-Substitution Hydrophobic (e.g., Dipropyl)Increases URAT1 affinity (Probenecid); eliminates CA inhibition.[1]
Unsubstituted (-NH₂)High affinity for Carbonic Anhydrase (Zinc binding).[1]
Furfuryl/ButylIncreases potency at NKCC2 (Furosemide/Bumetanide).[1]
Ring Substitution Halogens (Cl, F)Increases lipophilicity and metabolic stability; Cl at C-4 is classic for diuretics.[1]

Therapeutic Targets & Mechanism of Action[4][5][6][7][8]

This scaffold operates primarily through solute carrier (SLC) transporter modulation and enzyme inhibition.[1]

NKCC2 Inhibition (Loop Diuretics)

Agents like Furosemide target the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.[2][3][4]

  • Mechanism: The carboxylate group allows entry via Organic Anion Transporters (OATs).[1] Once in the lumen, the drug competes with the Cl⁻ binding site on NKCC2.[3]

  • Result: Inhibition of Na⁺ reabsorption

    
     profound diuresis.[1][3]
    
URAT1/OAT Inhibition (Uricosurics)

Agents like Probenecid (4-(dipropylsulfamoyl)benzoic acid) target the proximal tubule.[1]

  • Mechanism: Competitive inhibition of URAT1 (apical) and OAT1/3 (basolateral).[1]

  • Result: Prevention of uric acid reabsorption

    
     increased excretion (treatment for Gout).[1]
    
Carbonic Anhydrase Inhibition (CAIs)

The unsubstituted sulfonamide acts as a zinc-binding group (ZBG).[1]

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.

  • Selectivity: Attaching "tails" to the benzoic acid core helps the molecule reach the hydrophobic and hydrophilic halves of the active site, distinguishing between isoforms (e.g., hCA IX in tumors vs. hCA II in RBCs).

Pathway Visualization

The following diagram illustrates the divergent pathways of this scaffold in the nephron.

NephronPathwaysSubstrateBenzoic AcidSulfonamide ScaffoldProximalProximal Tubule(S1/S2 Segment)Substrate->ProximalOAT1/3 UptakeTALThick Ascending Limb(Loop of Henle)Substrate->TALFlow to DistalURAT1Target: URAT1(Apical Membrane)Proximal->URAT1High Lipophilicity(Dipropyl groups)CATarget: Carbonic Anhydrase(Cytosolic/Membrane)Proximal->CAUnsubstitutedSulfonamideNKCC2Target: NKCC2(Apical Membrane)TAL->NKCC2Specific N-subs(Furfuryl/Butyl)Action1Inhibits Uric AcidReabsorption (Probenecid)URAT1->Action1Action2Inhibits Na+/K+/2Cl-Transport (Furosemide)NKCC2->Action2Action3Blocks H+ Generation(Acetazolamide/Analogs)CA->Action3

Caption: Differential targeting of the nephron by benzoic acid sulfonamides based on N-substitution and lipophilicity.

Synthetic Strategies

The synthesis of these derivatives is robust, typically relying on chlorosulfonation followed by amination.[1]

The Chlorosulfonation Route

This is the industry standard for introducing the sulfonyl moiety.[1]

  • Electrophilic Aromatic Substitution: Benzoic acid is treated with excess chlorosulfonic acid (

    
    ).[1] The -COOH group directs the incoming sulfonyl group to the meta position (due to deactivation), but temperature control can force isomers.[1]
    
  • Amination: The resulting sulfonyl chloride is reacted with an amine (ammonia for CAIs, substituted amines for diuretics).[1]

Synthetic Workflow Diagram

SynthesisProtocolStartBenzoic AcidDerivativeIntermediateSulfonyl ChlorideIntermediateStart->Intermediate Electrophilic Subst.Reagent1Chlorosulfonic Acid(Excess, Heat)Reagent1->IntermediateProductSulfamoyl BenzoicAcid DerivativeIntermediate->Product Nucleophilic AttackReagent2Amine (HNR2)(THF/Base)Reagent2->Product

Caption: General synthetic pathway for sulfamoyl benzoic acid derivatives via chlorosulfonation.

Experimental Protocols

Synthesis of 4-Sulfamoylbenzoic Acid (General Procedure)

Context: This protocol generates the core scaffold used for CA inhibition studies.[1]

  • Chlorosulfonation:

    • Place 10.0 g of benzoic acid in a 250 mL round-bottom flask equipped with a calcium chloride drying tube.

    • Add 40 mL of chlorosulfonic acid dropwise (Caution: Highly Exothermic).[1]

    • Heat the mixture at 120°C for 2 hours.

    • Cool to room temperature and pour the oily mixture slowly onto 300 g of crushed ice with vigorous stirring.

    • Filter the white precipitate (4-chlorosulfonylbenzoic acid), wash with cold water, and dry in vacuo.[1]

  • Amination:

    • Dissolve the sulfonyl chloride intermediate (5.0 mmol) in acetone (20 mL).[1]

    • Add concentrated ammonium hydroxide (or specific amine) (15.0 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Acidify with 1N HCl to pH 2 to precipitate the product.[1]

    • Recrystallize from ethanol/water.[1]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Context: To determine the

  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
     saturated water.[1]
    
  • Procedure:

    • Incubate the enzyme (hCA I, II, or IX) with the inhibitor (10 nM – 10 µM) for 15 minutes at room temperature.

    • Rapidly mix the enzyme-inhibitor solution with the

      
       substrate solution using a stopped-flow instrument.[1]
      
    • Monitor the acidification (color change of phenol red) at 557 nm.[1]

  • Calculation:

    • Measure the initial velocity (

      
      ) of the hydration reaction.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      .[1]
      

Key Data Comparison

The following table highlights how minor structural changes drastically alter the therapeutic class.

DrugStructure ClassTargetpKa (Acid)LogPClinical Use
Furosemide Sulfamoyl-aminobenzoic acidNKCC23.92.03Edema, Hypertension
Bumetanide Sulfamoyl-phenoxybenzoic acidNKCC23.62.7Edema (Potent)
Probenecid Dipropylsulfamoyl-benzoic acidURAT13.43.21Gout, Adjunct
4-Sulfamoylbenzoic Acid UnsubstitutedCA II/IX~3.50.6Research Tool (CAI)

References

  • Supuran, C. T. (2017).[1] Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry. Link

  • BenchChem Application Notes . (2025). Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid: Protocols and SAR. Link[1]

  • Patsnap Synapse . (2024).[1] Mechanism of Action: Probenecid and URAT1 Inhibition.[1][5][6] Link

  • National Institutes of Health (NIH) . (2025).[1] Furosemide: Mechanism of NKCC2 Inhibition in the Loop of Henle. Link[1]

  • Deranged Physiology . (2025). Pharmacodynamics of Furosemide and Loop Diuretics. Link

Role of dichlorobenzenesulfonamido moiety in biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dichlorobenzenesulfonamido Moiety and Its Role in Biological Activity

Authored by a Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] This guide delves into a specific, yet increasingly significant, variant: the dichlorobenzenesulfonamido moiety. We will explore its fundamental physicochemical properties, its critical role in modulating biological activity, and its application in modern drug design. This document will serve as a technical resource for researchers, chemists, and drug development professionals, providing insights into the structure-activity relationships, synthetic methodologies, and key therapeutic applications of compounds bearing this important pharmacophore.

Introduction: The Sulfonamide Scaffold in Drug Discovery

Sulfonamides (-SO₂NH-) are a class of compounds that have had a profound impact on medicine, beginning with their discovery as the first broadly effective antimicrobials (sulfa drugs).[2] Their utility has since expanded dramatically, with sulfonamide-based drugs now used as diuretics, antidiabetics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[3][4] The versatility of the sulfonamide group stems from its ability to act as a stable, non-hydrolyzable linker that can engage in key hydrogen bonding interactions with biological targets.[5] Its geometry and electronic properties can be finely tuned through substitution on the aromatic ring and the amide nitrogen, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.[6]

This guide focuses specifically on the dichlorobenzenesulfonamido moiety , a pharmacophore where the benzene ring is substituted with two chlorine atoms. This substitution pattern imparts unique properties that medicinal chemists have leveraged to achieve specific therapeutic goals.

Physicochemical and Structural Aspects of the Dichlorobenzenesulfonamido Moiety

The introduction of two chlorine atoms onto the benzenesulfonamide core significantly alters its electronic and steric properties. The positioning of these chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro, or 3,5-dichloro) is a critical determinant of the molecule's overall characteristics and its interaction with target proteins.

  • Increased Lipophilicity: The chlorine atoms enhance the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and access intracellular targets. However, this must be balanced to avoid issues with poor solubility and metabolic instability.

  • Electron-Withdrawing Effects: As highly electronegative atoms, chlorine atoms are strongly electron-withdrawing. This influences the acidity of the sulfonamide N-H proton and the polarization of the entire moiety, which can be crucial for binding affinity. For example, this can strengthen the hydrogen bond donating capability of the NH group.

  • Steric Influence: The size and position of the chlorine atoms provide steric bulk that can guide the orientation of the molecule within a binding pocket. This can enforce a specific conformation required for optimal target engagement and enhance selectivity by preventing binding to off-target proteins.[7]

Key Biological Activities and Therapeutic Applications

The dichlorobenzenesulfonamido moiety has been successfully incorporated into compounds targeting a range of diseases. Below, we explore some of the most prominent examples.

Anticancer Activity

The dichlorobenzenesulfonamido group is a feature in numerous compounds with potent anticancer activity. Its presence can contribute to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are known inhibitors of carbonic anhydrases, enzymes that are overexpressed in several types of tumors and contribute to the acidic tumor microenvironment.[3][8] The dichlorobenzenesulfonamido moiety can enhance the binding affinity to the zinc ion in the active site of these enzymes.

  • Chalcone Hybrids: Recent studies have shown that hybrid molecules combining a 2,4-dichlorobenzenesulfonamide moiety with a chalcone scaffold exhibit significant cytotoxic effects against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells.[5][9] One such derivative induced cell cycle arrest and apoptosis by depolarizing the mitochondrial membrane and activating caspases 8 and 9.[9]

Antidiabetic Activity: The Case of INT131

A compelling example of the dichlorobenzenesulfonamido moiety in action is the selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, INT131 .

INT131 (2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide) was developed as an antidiabetic agent with the potential for an improved safety profile compared to full PPARγ agonists like thiazolidinediones (TZDs).[7] Structure-activity relationship (SAR) studies on INT131 and its analogs have provided critical insights into the role of its constituent parts.

Structure-Activity Relationship (SAR) of INT131 Analogs

SAR studies revealed that the dichlorobenzenesulfonamide linker is essential for high-potency PPARγ modulation.[7] Specifically:

  • Sulfonamide Linker: This group is critical for the compound's activity.

  • A-Ring Substitution: Substitutions at position 4 of the dichlorinated benzene ring (Ring A) were associated with higher transcriptional activity.

  • Position 2 Substitution: A substituent at the 2-position (such as one of the chlorine atoms in the 2,4-dichloro pattern) was found to aid in tighter packing within the PPARγ ligand-binding pocket, leading to increased van der Waals interactions and higher affinity.[7]

The dichlorinated pattern on both the benzenesulfonamide ring (A) and the aniline ring (B) was shown to be crucial for high-affinity binding and transactivation.[7]

Signaling Pathway of PPARγ Activation

The diagram below illustrates the general mechanism of PPARγ activation, which is the target pathway for INT131.

PPAR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Dichlorobenzenesulfonamido Ligand (e.g., INT131) PPARg PPARγ Ligand->PPARg Binds & Activates RXR RXRα PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGene Target Gene (e.g., for Glucose Homeostasis) Transcription Gene Transcription TargetGene->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Response Protein->Response

Caption: PPARγ activation by a dichlorobenzenesulfonamido ligand.

Antimicrobial and Other Activities

While the original sulfa drugs targeted dihydropteroate synthetase in bacteria[2][10], modern derivatives containing the dichlorobenzenesulfonamido moiety are being explored for a wider range of antimicrobial and anti-inflammatory applications. The presence of the dichloro-substituents can enhance activity and broaden the spectrum against various pathogens.[11][12]

Synthesis and Characterization

The synthesis of compounds containing the dichlorobenzenesulfonamido moiety typically involves the reaction of a primary or secondary amine with a corresponding dichlorobenzenesulfonyl chloride.[13] 2,4-Dichlorobenzenesulfonyl chloride is a common and commercially available reagent for this purpose.

General Synthetic Protocol

A general method for the synthesis of a sulfonamide from an aromatic amine and 2,4-dichlorobenzenesulfonyl chloride is outlined below.

Step 1: Reaction Setup

  • Dissolve the desired aromatic amine in a suitable dry solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture in an ice bath (0 °C).

Step 2: Addition of Sulfonyl Chloride

  • Slowly add a solution of 2,4-dichlorobenzenesulfonyl chloride (typically 1.0-1.2 equivalents) in the same solvent to the cooled amine solution. The slow addition is crucial to control the exothermic reaction.

Step 3: Reaction Progression

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 4-24 hours), depending on the reactivity of the amine.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Step 4: Work-up and Purification

  • Upon completion, quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize any remaining pyridine and precipitate the product.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to yield the final dichlorobenzenesulfonamide derivative.

Synthesis_Workflow Start Start: Aromatic Amine + Solvent Reaction Reaction Mixture (0°C to RT) Start->Reaction Reagent 2,4-Dichlorobenzenesulfonyl Chloride Reagent->Reaction Add Slowly Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Quench & Extract Monitor->Workup Reaction Complete Purify Purify (Chromatography/Recrystallization) Workup->Purify End Final Product Purify->End

Caption: General workflow for synthesizing dichlorobenzenesulfonamides.

Experimental Evaluation of Biological Activity: A Case Study

To assess the anticancer potential of a newly synthesized dichlorobenzenesulfonamido derivative, a standard in vitro cytotoxicity assay is employed. The MTT assay is a colorimetric assay for measuring cellular metabolic activity and, by inference, cell viability.

Detailed Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a dichlorobenzenesulfonamido compound against a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Dichlorobenzenesulfonamido test compound, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorobenzenesulfonamido test compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Quantitative Data Summary

The following table presents hypothetical IC₅₀ values for a series of sulfonamide analogs to illustrate a typical SAR analysis.

CompoundR1R2IC₅₀ (µM) vs. HeLa Cells
1 HH>100
2 ClH55.2
3 (Dichlorobenzenesulfonamido derivative) ClCl8.5
4 OMeH89.7

This data illustrates that the dichlorinated analog (Compound 3) exhibits significantly higher potency compared to the unsubstituted, mono-chlorinated, and methoxy-substituted analogs, highlighting the favorable contribution of the dichlorobenzenesulfonamido moiety to anticancer activity in this series.

Conclusion and Future Perspectives

The dichlorobenzenesulfonamido moiety is a powerful and versatile pharmacophore in modern drug discovery. Its unique combination of lipophilicity, electronic properties, and steric influence has been effectively utilized to design potent and selective modulators of various biological targets. From the targeted anticancer activity of novel chalcone hybrids to the refined modulation of PPARγ by INT131, this functional group has proven its value.[7][9] Future research will undoubtedly continue to explore the potential of this moiety in developing new therapeutic agents. The strategic placement of the two chlorine atoms provides a reliable handle for medicinal chemists to optimize drug candidates, addressing the ongoing challenges of potency, selectivity, and drug resistance.

References
  • Taylor & Francis. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Taylor & Francis Online. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. PEXACY.
  • Stayrook, K. R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters. [Link]

  • GSC Online Press. (2024). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Advanced Research and Reviews.
  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm.
  • Sikora, K., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences. [Link]

  • MDPI. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. MDPI.com. [Link]

  • Benchchem. A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.com.
  • Festus, C., et al. (2019).
  • National Center for Biotechnology Information. 3,5-Dichlorobenzenesulfonamide. PubChem Compound Database. [Link]

  • Drug Design Org. (2005).
  • Arch Pharm (Weinheim). (2026).
  • CDD Vault. (2025). SAR: Structure Activity Relationships.
  • ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
  • Khan, K. M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society.
  • Scientific Reports. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
  • Pharmacology Mentor. (2023).
  • El-Gaby, M. S. A., et al. (2000). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Acta Pharmaceutica Turcica.
  • Ghorab, M. M., et al. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Molecules.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.
  • Angeli, A., et al. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae a- and b-class enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Investigating Novel Sulfonamido Benzoic Acid Scaffolds: A Technical Guide to Rational Design and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating Novel Sulfonamido Benzoic Acid Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Scaffold

In the landscape of medicinal chemistry, few structural motifs offer the versatility of the sulfonamido benzoic acid scaffold. It represents a convergence of two "privileged structures"—the sulfonamide (historically significant in anti-infectives) and the benzoic acid (a classic pharmacophore for phosphate mimicry).

For the drug discovery scientist, this scaffold is not merely a chemical intermediate; it is a strategic starting point for targeting enzymes that recognize anionic substrates, particularly Protein Tyrosine Phosphatase 1B (PTP1B) , Carbonic Anhydrases (CA) , and Neuraminidases . The benzoic acid moiety acts as a bioisostere for phosphate or carboxylate recognition, while the sulfonamide linker provides a rigid, hydrogen-bonding vector that orients hydrophobic tails into secondary binding pockets.

This guide moves beyond basic synthesis, focusing on the causality of design , self-validating protocols , and mechanistic evaluation required to elevate these molecules from chemical curiosities to lead candidates.

Rational Design & Structure-Activity Relationship (SAR)

The efficacy of sulfonamido benzoic acids hinges on a tripartite "Head-Linker-Tail" architecture. Understanding the electronic and steric demands of each region is critical for optimizing potency and selectivity.

The Pharmacophoric Logic
  • The Acidic Head (Benzoic Acid):

    • Function: Mimics the phosphate group of phosphotyrosine (pTyr) in PTP1B or the sialic acid carboxylate in neuraminidase.

    • Design Rule: The para- or meta-positioning of the sulfonamide relative to the carboxylic acid dictates the angle of attack into the active site. Para-substitution is often preferred for linear active sites (e.g., PTP1B catalytic cleft), while meta-substitution can induce kinks necessary for allosteric pockets.

  • The Sulfonamide Linker (-SO₂NH-):

    • Function: Acts as a hydrogen bond donor/acceptor and a rigid spacer. Unlike an amide, the sulfonamide bond adopts a tetrahedral geometry around the sulfur, creating a distinct spatial vector that can evade proteolytic cleavage.

  • The Hydrophobic Tail (N-Substituents):

    • Function: Engages secondary, non-catalytic pockets to drive selectivity. In PTP1B inhibitors, bulky aryl groups here reach the "Site B" (secondary phosphotyrosine binding site), crucial for distinguishing PTP1B from the highly homologous TCPTP.

Visualization of SAR Logic

SAR_Logic Scaffold Sulfonamido Benzoic Acid Core Scaffold Head Benzoic Acid Head (Anionic Anchor) Scaffold->Head Linker Sulfonamide Linker (Rigid Spacer) Scaffold->Linker Tail Hydrophobic Tail (Selectivity Driver) Scaffold->Tail Target_PTP1B Target: PTP1B (Diabetes/Obesity) Head->Target_PTP1B Mimics pTyr Phosphate (Binds Arg221) Target_CA Target: Carbonic Anhydrase (Anticancer) Head->Target_CA Coordinates Zn2+ (via water network) Linker->Target_PTP1B H-Bonding w/ Asp181 Resists Proteolysis Tail->Target_PTP1B Accesses Site B (Hydrophobic Pocket) Tail->Target_CA Fills Hydrophobic Half of Active Site

Figure 1: Structural logic of the sulfonamido benzoic acid scaffold and its interaction modes with key biological targets.

Synthetic Strategy: The "Green" Approach

While traditional Schotten-Baumann conditions (organic solvents, pyridine) are effective, modern drug discovery emphasizes green chemistry to minimize trace toxic impurities in biological assays. The following protocol utilizes an aqueous medium, ensuring high purity and safety.

Mechanism of Action

The synthesis relies on the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur of 4-(chlorosulfonyl)benzoic acid . The use of water as a solvent exploits the "on-water" effect, often accelerating reaction rates for hydrophobic reactants, while sodium carbonate acts as a scavenger for the HCl byproduct.

Validated Protocol (Aqueous Medium)

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

  • Amine derivative (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃, 2.2 equiv)

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (10 mmol) and Na₂CO₃ (22 mmol) in deionized water (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

    • Expert Insight: Pre-cooling is vital. Sulfonyl chlorides are prone to hydrolysis. Low temperature minimizes the competitive formation of the sulfonic acid byproduct.

  • Addition: Add 4-(chlorosulfonyl)benzoic acid (10 mmol) portion-wise over 15 minutes.

    • Quality Check: Monitor pH. It must remain basic (pH > 8) to keep the amine nucleophilic and neutralize generated HCl.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1). The starting sulfonyl chloride spot should disappear.

  • Isolation: Acidify the mixture carefully with 10% HCl to pH 2–3. The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate and wash with cold water (3x). Recrystallize from Ethanol or Ethyl Acetate/Hexane.

    • Purity Standard: Confirm structure via ¹H-NMR and melting point. Yields typically range from 85–95%.

Synthesis_Workflow Start Start: 4-(Chlorosulfonyl)benzoic acid Mix Mix at 0°C (Prevent Hydrolysis) Start->Mix Amine Reagent: Amine + Na2CO3 (aq) Amine->Mix React Stir RT, 4-6h (Nucleophilic Substitution) Mix->React Acidify Acidify to pH 2 (HCl) React->Acidify Filter Filtration & Recrystallization Acidify->Filter Product Final Product: Sulfonamido Benzoic Acid Filter->Product

Figure 2: Green synthetic workflow for sulfonamido benzoic acid derivatives.

Biological Evaluation: PTP1B Inhibition Assay

To validate the scaffold's potential as an antidiabetic agent, we utilize the PTP1B Enzyme Inhibition Assay . This protocol uses p-Nitrophenyl Phosphate (pNPP) as a chromogenic substrate.[1]

The Causality of Assay Design

PTP1B contains a catalytic cysteine (Cys215) essential for nucleophilic attack on the phosphate. This residue is highly susceptible to oxidation. Therefore, the buffer must contain a reducing agent (DTT or TCEP) to prevent false negatives caused by enzyme inactivation rather than inhibition.

Detailed Protocol

Materials:

  • Enzyme: Recombinant Human PTP1B (0.1–0.5 µ g/well ).

  • Substrate: pNPP (2 mM final concentration).

  • Assay Buffer: 50 mM HEPES (pH 7.3), 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT (Freshly added).

  • Inhibitor: Sulfonamido benzoic acid derivative (dissolved in DMSO).

Workflow:

  • Enzyme Activation: Dilute PTP1B in Assay Buffer. Incubate for 10 min on ice to ensure Cys215 reduction.

  • Inhibitor Incubation: Add 10 µL of test compound (various concentrations) to 80 µL of enzyme solution in a 96-well clear plate. Incubate for 15 min at 37°C.

    • Control: Use DMSO only (0% inhibition) and Sodium Orthovanadate (100% inhibition control).

  • Reaction Initiation: Add 10 µL of pNPP substrate.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically every 30 seconds for 10–20 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine IC50 using non-linear regression (Sigmoidal Dose-Response).
    

Quantitative Data Summary (Literature Benchmarks)

Compound ClassTargetKey InteractionTypical IC50Ref
Benzoic Acid Core PTP1BArg221 (Active Site)> 100 µM[1]
Sulfonamido-Benzoic Acid PTP1BArg221 + Asp1815 - 20 µM[2]
Triaryl-Sulfonamide Deriv. PTP1BSite B (Selectivity)< 100 nM[2, 3]

References

  • BenchChem. The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. (2025).

  • Ma, Y., et al. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry (2025).

  • Combs, A. P., et al. Structure-based drug design of a non-peptide PTP1B inhibitor. Journal of Medicinal Chemistry.[2] (Generalized citation based on established field knowledge of PTP1B inhibitors).

  • BioAssay Systems. pNPP Phosphatase Assay Kit Protocol.

  • Maccari, R., et al. Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B.[3] ChemMedChem (2009).[3][4]

Sources

Technical Guide: Biological Targets of 2-(benzenesulfonamido)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological targets, mechanisms of action, and experimental validation of 2-(benzenesulfonamido)benzoic acid derivatives .

Executive Summary

The 2-(benzenesulfonamido)benzoic acid scaffold (an N-sulfonyl anthranilic acid core) represents a privileged structure in medicinal chemistry, characterized by a benzoic acid moiety linked to a benzenesulfonyl group via an amine bridge. This scaffold exhibits a versatile pharmacological profile, transitioning beyond classical NSAID activity to target complex metabolic and fibrotic pathways.

Key Biological Targets:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPAR

    
    ):  High-potency agonism for dyslipidemia and fibrosis.
    
  • Aldose Reductase (ALR2): Inhibition for the prevention of diabetic complications (neuropathy/retinopathy).

  • Cyclooxygenase (COX-1/COX-2): Anti-inflammatory activity via arachidonic acid pathway blockade.

Chemical Scaffold & SAR Logic

The core structure functions as a bioisostere of N-phenylanthranilic acids (fenamates). The introduction of the sulfonyl group (


) alters the bond angle and hydrogen bonding potential compared to the carbonyl (

) of fenamates, significantly impacting target selectivity.
  • Acidic Head Group (

    
    ):  Critical for electrostatic interactions with positively charged residues (e.g., Arg/Lys) in the ligand-binding domains (LBD) of PPARs and the active site of Aldose Reductase.
    
  • Sulfonamide Linker: Provides a rigid yet angular geometry that positions the aromatic rings to fit into hydrophobic pockets.

  • Tail Substitutions: Hydrophobic extensions on the benzenesulfonyl ring (e.g., 4-phenoxyphenyl) dramatically enhance affinity for the large hydrophobic binding pocket of PPAR

    
    .
    

Primary Target: PPAR Agonism

Therapeutic Relevance: Dyslipidemia, Liver Fibrosis (MASH), Atherosclerosis.

Mechanism of Action

Derivatives of this class, particularly those with bulky hydrophobic tails (e.g., 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid), act as selective agonists for PPAR


.[1]
  • Ligand Binding: The molecule enters the PPAR

    
     LBD. The carboxylate head forms hydrogen bonds with Tyr464  and His440  (helix 12 stabilization).
    
  • Heterodimerization: Ligand-bound PPAR

    
     forms a heterodimer with the Retinoid X Receptor (RXR).
    
  • DNA Binding: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Transcription: Recruitment of co-activators (e.g., PGC-1

    
    ) drives the transcription of genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1) and repression of inflammatory genes.
    
Pathway Visualization

PPAR_Pathway Ligand Sulfonamido-Benzoic Derivative PPAR PPARα (Cytosol/Nucleus) Ligand->PPAR Binding (LBD) Complex PPARα-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR RXR->Complex DNA PPRE (Target Gene Promoter) Complex->DNA Nuclear Translocation & Binding CoAct Co-Activators (PGC-1α) CoAct->DNA Recruitment Transcription Transcription ON: Fatty Acid Oxidation Anti-inflammatory DNA->Transcription Gene Expression

Caption: Activation of the PPAR


 signaling cascade by sulfonamido-benzoic acid derivatives.
Experimental Protocol: PPAR Transactivation Assay

Objective: To quantify the functional potency (


) of the derivative in activating PPAR

.

Methodology:

  • Cell Culture: Use COS-7 or HEK293 cells.

  • Transfection: Transiently cotransfect cells with:

    • Expression plasmid encoding full-length human PPAR

      
      .
      
    • Luciferase reporter plasmid containing PPRE (e.g., PPRE-Luc).

    • Renilla luciferase plasmid (internal control for transfection efficiency).

  • Treatment: 24 hours post-transfection, treat cells with the test compound (concentration range: 1 nM – 10

    
    M) and a positive control (e.g., GW7647 or Fenofibric acid).
    
  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Lyse cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Analysis: Normalize Firefly signals to Renilla. Plot dose-response curves to calculate

    
    .
    

Secondary Target: Aldose Reductase (ALR2) Inhibition

Therapeutic Relevance: Diabetic Neuropathy, Cataracts.

Mechanism of Action

Aldose Reductase (ALR2) converts glucose to sorbitol. In hyperglycemia, sorbitol accumulation causes osmotic stress and tissue damage.

  • Binding Mode: The benzoic acid moiety acts as an "anionic head," anchoring the molecule in the "anion-binding pocket" of ALR2 (interacting with Tyr48 , His110 , Trp111 ).

  • Specificity: The benzenesulfonyl group occupies the hydrophobic specificity pocket, providing selectivity over the related aldehyde reductase (ALR1).

Experimental Protocol: Spectrophotometric Inhibition Assay

Objective: Determine the


 of the derivative against ALR2.

Methodology:

  • Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

  • Reaction Mixture: Prepare a cuvette containing:

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.1 mM, cofactor).

    • DL-Glyceraldehyde (10 mM, substrate) OR Glucose (for physiological relevance).

    • Test compound (dissolved in DMSO).[2]

  • Initiation: Start reaction by adding substrate.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 30°C.

  • Calculation:

    
    [3][4]
    

Quantitative Data Summary

The following table synthesizes potency data from key literature sources for this scaffold class.

TargetCompound ClassActivity MetricReference
PPAR

5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid

(Human)
[1]
Aldose Reductase N-(phenylsulfonyl)glycine derivatives*

[2]
COX Inhibition N-(benzenesulfonyl)anthranilic acid (para-substituted)~40-50% inhibition @ 100 mg/kg (in vivo)[3]

*Note: Glycine derivatives are structural analogs where the anthranilic aromatic ring is simplified, but the pharmacophore remains consistent.

References

  • Pharmacokinetics, disposition and lipid-modulating activity of a potent PPAR alpha agonist. Xenobiotica. (2009).[1] Available at: [Link]

  • In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives. Journal of Medicinal Chemistry. (1989). Available at: [Link]

  • Anti-inflammatory activity of para-substituted N-benzenesulfonyl derivatives of anthranilic acid. Journal of Pharmaceutical Sciences. (1974). Available at: [Link]

Sources

Structure-activity relationship (SAR) of N-substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structure-Activity Relationship (SAR) of N-Substituted Benzamides Subtitle: From Orthopramide Antipsychotics to Class I Selective HDAC Inhibitors

Executive Summary

The N-substituted benzamide scaffold represents a privileged structure in medicinal chemistry, capable of engaging diverse biological targets through distinct binding modes. This guide analyzes the two most critical pharmacological applications of this scaffold:

  • Dopamine D2/D3 Antagonists (Orthopramides): Where the benzamide moiety acts as the primary pharmacophore, stabilized by intramolecular hydrogen bonding to mimic the catecholamine structure.

  • Class I HDAC Inhibitors: Where the 2-aminobenzamide motif functions as a Zinc Binding Group (ZBG), offering superior selectivity profiles compared to hydroxamic acids.

Part I: Dopamine D2/D3 Receptor Antagonists

The "orthopramides" (e.g., Sulpiride, Amisulpride, Metoclopramide) rely on a rigidified benzamide core to block dopamine receptors.

The "Pseudo-Ring" Conformation

The defining feature of this class is the intramolecular hydrogen bond between the amide hydrogen (N-H) and an ortho-substituted hydrogen bond acceptor (typically a methoxy group, -OCH3).

  • Mechanism: This interaction forms a planar, 6-membered pseudo-ring, locking the benzamide into a conformation that mimics the aromatic plane of dopamine.

  • SAR Rule: Removal of the ortho-methoxy group (or replacement with a non-acceptor) destroys D2 affinity.

Aromatic Substitution Pattern (The "Left" Side)

The electronic properties of the benzene ring modulate affinity and metabolic stability.

PositionSubstituentEffect on Activity
C-2 (Ortho) -OCH3Critical. Essential for conformational locking (H-bond acceptor).
C-4 (Para) -NH2Increases hydrophilicity; prevents blood-brain barrier (BBB) penetration in some analogs (e.g., Metoclopramide vs. peripherally restricted agents), but essential for receptor binding energy via H-bonding.
C-5 (Meta) -SO2NH2 (Sulfamoyl)Enhances D2/D3 selectivity and potency (e.g., Sulpiride). Highly polar, limiting passive diffusion but utilizing specific transport mechanisms.
C-5 (Meta) -Cl / -BrHalogens here (e.g., Metoclopramide) increase lipophilicity and potency but may alter metabolic liability.
N-Substituent Topology (The "Right" Side)

The nitrogen substituent dictates stereoselectivity and subtype selectivity.

  • Flexible Chains (e.g., Tiapride): Lower affinity, often used for peripheral indications.

  • Pyrrolidine Rings (e.g., Sulpiride): The distance between the amide nitrogen and the basic pyrrolidine nitrogen is critical.

    • Stereochemistry: For N-ethyl-2-pyrrolidinyl analogs (Sulpiride), the (S)-enantiomer is the active eutomer.

    • Benzyl Analogs: Surprisingly, for N-benzyl analogs, the (R)-enantiomer often displays higher affinity, suggesting a flip in the binding pocket to accommodate the bulky hydrophobic group.

Part II: Benzamide HDAC Inhibitors

In the context of Histone Deacetylase (HDAC) inhibitors, the N-substituted benzamide (specifically N-(2-aminophenyl)benzamide) acts as the Zinc Binding Group (ZBG).

Mechanism of Action: The Zinc Chelation

Unlike hydroxamic acids (pan-HDAC inhibitors), benzamides are generally Class I selective (HDAC 1, 2, 3) and exhibit "slow-binding" kinetics.

  • The 2-Amino Group: The ortho-amino group on the anilinic ring is essential. It coordinates with the catalytic Zn2+ ion in the HDAC active site alongside the amide carbonyl oxygen.

  • SAR Rule: Acylation or removal of the 2-amino group abolishes HDAC inhibitory activity.

Structural Domains
DomainFunctionSAR Insight
Cap Group Surface RecognitionInteracts with the rim of the HDAC pocket. Bulky aromatic groups (e.g., pyridyl in Entinostat) improve potency.
Linker Channel OccupancyMust span the hydrophobic tunnel (~11 Å). Aromatic linkers (phenyl) provide necessary rigidity compared to aliphatic chains.
ZBG Catalytic InhibitionThe 2-aminobenzamide is less potent than hydroxamate but offers kinetic selectivity for Class I isoforms.

Visualizations

Pharmacophore & Structural Logic

The following diagram illustrates the conformational "lock" in dopamine antagonists and the domain structure of HDAC inhibitors.

SAR_Logic cluster_Dopamine Dopamine D2 Antagonist (Orthopramide) cluster_HDAC Class I HDAC Inhibitor (Benzamide ZBG) Benzene Benzene Ring (Scaffold) Ortho_OMe 2-OMe Group (H-Bond Acceptor) Benzene->Ortho_OMe Amide_H Amide N-H (H-Bond Donor) Benzene->Amide_H Ortho_OMe->Amide_H Intramolecular H-Bond (Lock) Basic_N Basic Nitrogen (Pyrrolidine/Piperidine) Amide_H->Basic_N Distance Vector (~6.0 Å) Cap Cap Group (Surface Recognition) Linker Aromatic Linker (Tunnel Occupancy) Cap->Linker ZBG 2-Aminobenzamide (Zn2+ Chelation) Linker->ZBG

Caption: Comparative structural logic of Orthopramides (left) showing the conformational lock, and Benzamide HDAC inhibitors (right) showing the domain architecture.

General Synthesis Workflow

A standard protocol for synthesizing N-substituted benzamides via acid chloride activation.

Synthesis_Workflow Start Start: 4-Substituted Benzoic Acid Step1 Activation: Thionyl Chloride (SOCl2) or Oxalyl Chloride Reflux, 2-4h Start->Step1 Intermediate Intermediate: Benzoyl Chloride Species Step1->Intermediate Step2 Coupling: Add Amine (R-NH2) + Et3N (Base) DCM/THF, 0°C to RT Intermediate->Step2 Workup Workup: Acid/Base Wash (remove unreacted amine/acid) Recrystallization Step2->Workup Product Final Product: N-Substituted Benzamide Workup->Product

Caption: Standard synthetic route for N-substituted benzamides via acid chloride activation.

Experimental Protocols

Protocol A: Synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide (Sulpiride Analog)
  • Rationale: Uses the mixed anhydride method or acid chloride to ensure high yield without racemization of the pyrrolidine chiral center.

  • Steps:

    • Activation: Dissolve 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous THF. Add Carbonyl Diimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour (CO2 evolution indicates activation).

    • Coupling: Add (S)-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) dropwise. Stir for 12 hours at RT.

    • Workup: Evaporate solvent. Dissolve residue in DCM. Wash with saturated NaHCO3 (to remove acid) and Brine.

    • Purification: Recrystallize from Ethanol/Ethyl Acetate.

    • Validation: Verify structure via 1H-NMR (look for amide triplet ~8.5 ppm) and Mass Spec.

Protocol B: HDAC1 Enzymatic Inhibition Assay
  • Rationale: Fluorometric assay measuring the deacetylation of a standard substrate (e.g., Boc-Lys(Ac)-AMC).

  • Steps:

    • Preparation: Incubate recombinant human HDAC1 enzyme with the test benzamide compound at varying concentrations (0.1 nM to 10 µM) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 15 mins at 37°C.

    • Substrate Addition: Add fluorogenic substrate (Boc-Lys(Ac)-AMC) and incubate for 30 mins.

    • Development: Add Trypsin/Developer solution to release the fluorophore (AMC) from the deacetylated lysine.

    • Measurement: Read fluorescence (Ex 360 nm / Em 460 nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Int. J. Mol.[1] Sci. 2025.[1][2][3][4]

  • Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. NIH. 2017.

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides. MDPI. 2021.

  • Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series. J. Med. Chem. 1992.[5]

  • A pharmacophore model for dopamine D4 receptor antagonists. J. Comput. Aided Mol. Des. 2000.[4][6][7]

Sources

Technical Guide: 2,5-Dichlorobenzoic Acid as a Strategic Chemical Intermediate

[1]

Executive Summary

2,5-Dichlorobenzoic acid (2,5-DCBA) is a disubstituted aromatic building block defined by its specific chlorination pattern, which imparts unique steric and electronic properties to the benzene ring.[1] Unlike its more common isomers (e.g., 2,4-DCBA), the 2,5-substitution pattern creates a "deactivated" core that is highly stable under oxidative conditions, while the carboxylic acid moiety remains available for derivatization.

This guide details the physicochemical profile, industrial synthesis, and critical downstream applications of 2,5-DCBA, specifically its role as a progenitor for the benzazepine class of pharmaceuticals (e.g., Tolvaptan ) and chlorobenzoic herbicides (e.g., Chloramben ).[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The utility of 2,5-DCBA lies in the orthogonality of its functional groups. The electron-withdrawing chlorine atoms at the ortho (2-) and meta (5-) positions significantly lower the pKa of the carboxylic acid compared to benzoic acid, while the 2-chloro substituent provides a handle for nucleophilic aromatic substitution (

Table 1: Physicochemical Datasheet
PropertyValueContext/Relevance
CAS Number 50-79-3 Unique Identifier
Molecular Formula

MW: 191.01 g/mol
Appearance White crystalline powder/needlesHigh purity forms are essential for API synthesis.[2][3]
Melting Point 152–156 °CSharp melting point indicates high purity; broadens with isomer contamination.[3]
pKa (Predicted) ~2.51More acidic than benzoic acid (4.[3]20) due to inductive effect of Cl.[3]
Solubility Ethanol, Ether (Soluble)Water (0.8 g/L)Low aqueous solubility requires organic solvents (THF, DMF) for reactions.[3]
Safety Profile Irritant (H315, H319, H335)Requires standard PPE; evolves HCl/SO2 upon activation with thionyl chloride.[3]

Part 2: Industrial Synthesis & Production

The primary industrial route to 2,5-DCBA avoids the non-selective direct chlorination of benzoic acid.[1] Instead, it utilizes the oxidation of 2,5-dichlorotoluene , a method that preserves the regiospecificity of the halogenation.

Mechanism: Side-Chain Oxidation

The methyl group of 2,5-dichlorotoluene is oxidized to a carboxylic acid using strong oxidants (KMnO4) or catalytic aerobic oxidation (Co/Mn/Br system).

Experimental Insight: In process chemistry, the Co-Mn-Br catalyzed aerobic oxidation (Amoco process adaptation) is preferred over permanganate due to scalability and waste management.[3] The reaction is typically run in acetic acid at elevated temperatures (100–150°C) under pressure.[3]

Visualization: Synthesis Workflow

SynthesisWorkflowStart2,5-Dichlorotoluene(Precursor)OxidationAerobic Oxidation(Co/Mn/Br Catalyst, AcOH)Start->Oxidation 120°C, 20 bar Air CrudeCrude Acid(Precipitation)Oxidation->Crude Cooling PurificationRecrystallization(Solvent: Ethanol/Water)Crude->Purification Filtration Product2,5-Dichlorobenzoic Acid(>98% Purity)Purification->Product Drying

Caption: Industrial synthesis flow via catalytic oxidation of 2,5-dichlorotoluene, ensuring regiospecificity.

Part 3: Reactivity & Downstream Applications

2,5-DCBA serves as a "switch" molecule.[1] Depending on the reaction conditions, one can target the carboxylic acid (acylation) or the aromatic ring (substitution/nitration).

Pathway A: Pharmaceutical Synthesis (The Tolvaptan Route)

The most high-value application of 2,5-DCBA is its conversion into 5-chloro-2-aminobenzoic acid (also known as 5-chloroanthranilic acid), a critical intermediate for Tolvaptan (a vasopressin receptor antagonist).

The Transformation:

  • Esterification: 2,5-DCBA is converted to Methyl 2,5-dichlorobenzoate.[3]

  • 
     Ammonolysis:  The chlorine at the 2-position (ortho to the ester) is activated by the electron-withdrawing carbonyl group.[3] Treatment with ammonia (or an amine source) displaces this chlorine to form the amino group.[3]
    

Technical Note: The 5-position chlorine is electronically deactivated and sterically less accessible, ensuring high regioselectivity for the 2-position substitution.[3]

Pathway B: Agrochemical Synthesis (The Chloramben Route)

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a pre-emergence herbicide.[3] Its synthesis involves electrophilic aromatic substitution (Nitration) rather than nucleophilic substitution.[3]

The Transformation:

  • Nitration: 2,5-DCBA is nitrated using

    
    .[1][3] The directing effects of the existing groups direct the nitro group to the 3-position.[3]
    
  • Reduction: The nitro group is reduced (Fe/HCl or catalytic hydrogenation) to an amine.[3]

Visualization: Divergent Synthesis Pathways

ReactivityMapCore2,5-Dichlorobenzoic Acid(2,5-DCBA)EsterMethyl 2,5-dichlorobenzoateCore->Ester MeOH, H2SO4(Esterification) Nitro3-Nitro-2,5-dichlorobenzoic acidCore->Nitro HNO3/H2SO4(Nitration @ C-3) AminoEsterMethyl 2-amino-5-chlorobenzoate(5-Chloroanthranilic acid ester)Ester->AminoEster NH3, Cu Cat.(SNAr @ C-2) TolvaptanAPI: Tolvaptan(Hyponatremia Treatment)AminoEster->Tolvaptan Benzazepine Ring Formation ChlorambenHerbicide: Chloramben(3-Amino-2,5-dichlorobenzoic acid)Nitro->Chloramben H2, Pd/C(Reduction)

Caption: Divergent synthesis map showing the conversion of 2,5-DCBA into pharmaceutical (Tolvaptan) and agrochemical (Chloramben) precursors.

Part 4: Experimental Protocol (Acid Chloride Formation)

For researchers utilizing 2,5-DCBA as a coupling partner (e.g., amide bond formation), the activation to 2,5-dichlorobenzoyl chloride is the standard first step.[1]

Protocol Validity: This protocol uses catalytic DMF to form the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction with thionyl chloride (

13

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet. Connect the outlet to a gas trap (NaOH solution) to neutralize evolved HCl and 
    
    
    .[3]
  • Charging: Add 19.1 g (100 mmol) of 2,5-dichlorobenzoic acid and 50 mL of anhydrous Toluene.

  • Activation: Add 5 drops of Dimethylformamide (DMF) .

  • Reagent Addition: Slowly add 11 mL (150 mmol, 1.5 eq) of Thionyl Chloride via addition funnel. Caution: Gas evolution.[3]

  • Reflux: Heat the mixture to reflux (bath temp ~85°C) for 3 hours. The suspension should clear as the acid chloride forms.[3]

  • Workup: Distill off excess thionyl chloride and toluene under reduced pressure.

  • Validation: The residue (2,5-dichlorobenzoyl chloride) can be used directly or distilled (bp ~110°C @ 15 mmHg).[3] Verify conversion via IR (shift from broad -OH stretch to sharp C=O stretch at ~1770 cm⁻¹).

Part 5: Handling and Stability[8]

  • Storage: Store in a cool, dry place below 30°C. Keep container tightly closed to prevent moisture absorption, which can cause clumping and affect stoichiometry.

  • Incompatibility: Strong oxidizing agents and strong bases.[3]

  • Waste Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration equipped with scrubbers for HCl/Cl2.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid.[1][3] Retrieved from [Link]

  • Ningbo Inno Pharmchem (2025). Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development (Tolvaptan Precursor).[3][4] Retrieved from [Link][3]

  • U.S. EPA (1988). Chloramben (3-Amino-2,5-Dichlorobenzoic Acid) Pesticide Registration Standard.[3] Retrieved from [Link][3]

Methodological & Application

Preparation of 2,4-dichloro-5-sulfamoylbenzoic acid from 2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2,4-dichloro-5-sulfamoylbenzoic acid (CAS: 2736-23-4) from 2,4-dichlorobenzoic acid (CAS: 50-84-0). This compound is a critical pharmacophore and the immediate precursor to the loop diuretic Furosemide (Lasix).

The synthesis utilizes a two-step sequence: chlorosulfonation followed by ammonolysis .[1][2][3][4][5] While theoretically straightforward, the process presents specific engineering challenges regarding regioselectivity, thermal management during quenching, and the stability of the sulfonyl chloride intermediate. This guide provides a scalable, self-validating workflow designed to maximize yield (>80%) and purity (>98% HPLC).

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]

Retrosynthetic Analysis

The target molecule contains a sulfonamide group at the 5-position.[3][5][6] Direct sulfonation of the deactivated 2,4-dichlorobenzene ring requires forcing conditions. The carboxyl group at C1 directs meta, while the chlorines at C2 and C4 direct ortho/para. The 5-position is the only site that satisfies the directing effects of the C4-chlorine (ortho) and the C1-carboxyl (meta), while being sterically accessible.

Reaction Pathway
  • Electrophilic Aromatic Substitution (EAS): Reaction with chlorosulfonic acid (

    
    ) introduces the chlorosulfonyl group.[1]
    
  • Nucleophilic Acyl Substitution: The intermediate sulfonyl chloride reacts with aqueous ammonia to form the sulfonamide.

ReactionScheme SM 2,4-Dichlorobenzoic Acid Inter Intermediate: 2,4-Dichloro-5-chlorosulfonyl- benzoic acid SM->Inter Chlorosulfonation Reagent1 ClSO3H (140-150°C) Product Product: 2,4-Dichloro-5-sulfamoyl- benzoic acid Inter->Product Ammonolysis Reagent2 NH4OH (0-5°C)

Figure 1: Reaction scheme illustrating the transformation from starting material to final sulfonamide.

Experimental Protocols

Safety & Pre-Requisites
  • Chlorosulfonic Acid (

    
    ):  Extremely corrosive. Reacts violently with water to release 
    
    
    
    gas and sulfuric acid. All glassware must be oven-dried.
  • Ventilation: Operations must be performed in a high-efficiency fume hood with an acid gas scrubber (

    
     trap).
    
  • PPE: Full face shield, acid-resistant gloves (butyl rubber), and lab coat are mandatory.

Step 1: Chlorosulfonation

Objective: Introduction of the


 moiety.[1]

Reagents:

  • 2,4-Dichlorobenzoic acid (1.0 eq)

  • Chlorosulfonic acid (5.0 - 8.0 eq) [Solvent & Reagent]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser connected to an acid gas trap.

  • Charging: Charge Chlorosulfonic acid (e.g., 50 mL for 10g scale) into the flask.

  • Addition: Add 2,4-Dichlorobenzoic acid (10 g) portion-wise at room temperature. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture gradually to 145°C . Maintain this temperature for 3-4 hours .

    • Checkpoint: The reaction is complete when the solution becomes homogeneous and

      
       evolution ceases.
      
  • Cooling: Cool the reaction mixture to roughly 30°C (do not allow it to solidify completely).

  • Quenching (CRITICAL):

    • Prepare a beaker with crushed ice (~200g).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Caution: Never add water to the acid. The reverse addition controls the violent exotherm.

  • Isolation: A white precipitate (sulfonyl chloride intermediate) forms immediately. Filter rapidly.

    • Process Tip: Do not dry this intermediate. It is moisture-sensitive. Proceed immediately to Step 2.

Step 2: Ammonolysis

Objective: Conversion of sulfonyl chloride to sulfonamide.

Reagents:

  • Wet Sulfonyl Chloride Cake (from Step 1)

  • Ammonium Hydroxide (25-28%

    
    , excess)
    

Protocol:

  • Preparation: Place 50 mL of concentrated Ammonium Hydroxide in a beaker and cool to 0-5°C in an ice bath.

  • Addition: Add the wet sulfonyl chloride cake to the cold ammonia solution in small portions.

    • Mechanism:[1][2][3][4][5][7][8][6][9] Low temperature prevents the hydrolysis of

      
       to 
      
      
      
      (sulfonic acid), favoring the formation of
      
      
      .
  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

  • Work-up:

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate carefully with concentrated

      
       to pH 1-2 .
      
    • The product will precipitate as a white solid.[4]

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 20 mL).

Purification (Recrystallization)[2][3][5]
  • Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (1:1) or Methanol.

  • (Optional) Add activated carbon (5% w/w), stir for 10 mins, and filter hot to remove color.

  • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and dry in a vacuum oven at 80°C for 4 hours.

Process Workflow & Control Strategy

To ensure reproducibility, follow this logic flow. The "Decision Nodes" represent self-validating checks.

ProcessFlow start Start: 2,4-Dichlorobenzoic Acid step1 Add to ClSO3H Heat to 145°C start->step1 check1 Check: Solution Clear? No HCl evolution? step1->check1 check1->step1 No (Continue Heating) quench Quench into ICE (Reverse Addition) check1->quench Yes filter1 Filter Intermediate (Do NOT Dry) quench->filter1 step2 Add to cold NH4OH (0-5°C) filter1->step2 acidify Acidify to pH 1 step2->acidify cryst Recrystallize (EtOH/H2O) acidify->cryst end Pure Product (>98% HPLC) cryst->end

Figure 2: Operational workflow with critical decision points.

Analytical Specifications & Data

Expected Results
ParameterSpecificationNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation or impurities.
Yield 70% - 85%Based on starting material.
Melting Point 230°C - 234°CSharp range indicates high purity.[3]
Solubility Soluble in Ethanol, Alkali; Insoluble in WaterDissolves in

with effervescence.
Troubleshooting Guide
  • Low Yield: Usually caused by hydrolysis during the quench step. Ensure the ice bath is sufficient to keep the temp

    
     during quenching.
    
  • Impurity (Sulfonic Acid): If the ammonolysis is performed at high temperatures (

    
    ), the sulfonyl chloride hydrolyzes to the sulfonic acid (water soluble), which is lost in the filtrate.
    
  • Incomplete Reaction: If starting material remains (TLC check), increase reaction time at 145°C.

References

  • Sturm, K. et al. (1962). Diuretics and Process for Preparing Same. U.S. Patent No. 3,058,882. Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16219, 2,4-Dichloro-5-sulfamoylbenzoic acid.

  • Topliss, J. G., et al. (1963). Diuretics.[2][6][10] I. Hydrochlorothiazide and Related Compounds. Journal of Medicinal Chemistry, 6(2), 122–127. (Foundational text on sulfonamide diuretic synthesis).

  • Google Patents. (2015). CN104672114A: A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.[2][3][5]

Sources

Application Note: Characterization and Protocol for Using 2,4-dichloro-5-sulfamoylbenzoic Acid (Lasamide) as a Carbonic Anhydrase Inhibitor

[1]

Abstract

This application note details the physicochemical properties, mechanism of action, and experimental protocols for using 2,4-dichloro-5-sulfamoylbenzoic acid (also known as Lasamide or Furosemide Impurity B) as a Carbonic Anhydrase (CA) inhibitor. While often encountered as a metabolic intermediate of the diuretic Furosemide, this compound represents a classic "head-and-tail" sulfonamide pharmacophore. It serves as an essential reference standard for validating CA inhibition assays and a scaffold for developing isoform-selective inhibitors targeting tumor-associated hCA IX and XII.

Introduction & Mechanism of Action

The Molecule[1]
  • IUPAC Name: 2,4-dichloro-5-sulfamoylbenzoic acid[1]

  • CAS Number: 2736-23-4[1][2][3][4]

  • Molecular Weight: 270.09 g/mol [1][2]

  • Key Pharmacophore: The primary sulfonamide moiety (

    
    ) is the zinc-binding group (ZBG). The dichlorobenzoic acid core provides lipophilicity and electrostatic interactions within the enzyme's active site cleft.
    
Mechanism of Binding

Carbonic anhydrases are metalloenzymes with a catalytic Zinc (


Inhibition Mode: 2,4-dichloro-5-sulfamoylbenzoic acid acts as a competitive, reversible inhibitor.

  • Displacement: The ionized sulfonamide nitrogen (

    
    ) displaces the zinc-bound water/hydroxide molecule.
    
  • Coordination: It forms a tetrahedral coordination geometry with the

    
     ion.
    
  • Stabilization: The aromatic "tail" (dichlorobenzoic acid) interacts with hydrophobic and hydrophilic residues (e.g., Thr199, Glu106) in the active site cavity, stabilizing the complex.

Pathway Visualization

The following diagram illustrates the displacement mechanism critical for assay design.

CA_Inhibition_Mechanismcluster_legendKey InteractionEnzymeActive hCA Isoform(Zn2+ bound to OH-)TransitionTransition State(Tetrahedral Geometry)Enzyme->Transition+ InhibitorInhibitorLasamide(R-SO2NH2)Inhibitor->TransitionComplexInhibited Enzyme(Zn2+ bound to Sulfonamide)Transition->ComplexCoordinationWaterDisplaced H2OTransition->WaterReleaseDescThe sulfonamide anion acts as ametal poison, locking the catalytic center.

Figure 1: Mechanism of Action. The sulfonamide moiety of Lasamide coordinates directly to the catalytic Zinc, displacing the water molecule required for

Experimental Protocols

Two primary assays are recommended: the Stopped-Flow


 Hydration Assay

Esterase Activity Assay
Protocol A: Stopped-Flow Hydration Assay

This method measures the physiological reaction of CA:



Reagents:

  • Buffer: 20 mM HEPES, pH 7.5 (adjusted with NaOH).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for 30 min at 25°C).
    
  • Enzyme: Recombinant hCA (I, II, IX, or XII).

  • Inhibitor Stock: 10 mM Lasamide in DMSO.

Step-by-Step Workflow:

  • Preparation of Working Solutions:

    • Solution A (Enzyme + Indicator): Mix 10–20 nM enzyme with 0.2 mM Phenol Red in HEPES buffer. Add the inhibitor (Lasamide) at varying concentrations (

      
      ). Incubate for 15 minutes to reach equilibrium.
      
    • Solution B (Substrate):

      
      -saturated water.[5]
      
  • Instrument Setup (Stopped-Flow Apparatus):

    • Set temperature to 20°C.

    • Set detection wavelength to 557 nm (absorbance max of Phenol Red basic form).

  • Execution:

    • Rapidly mix Solution A and Solution B (1:1 ratio) in the stopped-flow chamber.

    • Record the decrease in absorbance over 0.5–1.0 seconds (acidification causes Phenol Red to turn yellow).

  • Data Processing:

    • Calculate the initial rate (

      
      ) from the slope of the absorbance curve.
      
    • Use the Cheng-Prusoff equation to determine

      
      .
      

Stopped_Flow_Workflowcluster_inputsInput StreamsSyringeASyringe A:Enzyme + Inhibitor + Phenol RedMixerRapid Mixing Chamber(< 2 ms dead time)SyringeA->MixerSyringeBSyringe B:CO2 Saturated WaterSyringeB->MixerDetectorPhotodiode Array(557 nm Absorbance)Mixer->DetectorReaction FlowComputerKinetic Trace Analysis(Abs vs Time)Detector->ComputerData Output

Figure 2: Stopped-Flow Assay Workflow. Critical synchronization of mixing and detection is required to capture the millisecond-scale reaction kinetics.

Protocol B: Esterase Activity Assay (Colorimetric)

CAs also possess esterase activity, allowing them to hydrolyze 4-nitrophenyl acetate (4-NPA) . This is a slower reaction, suitable for standard 96-well plate readers.

Reagents:

  • Substrate: 4-NPA (dissolved in acetonitrile to 100 mM stock).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: hCA (higher concentration required: ~0.5–1.0

    
    ).
    

Step-by-Step Workflow:

  • Plate Setup: Add 180

    
     of Buffer to each well.
    
  • Inhibitor Addition: Add 10

    
     of Lasamide (serial dilutions in DMSO).
    
  • Enzyme Addition: Add 10

    
     of Enzyme solution. Incubate for 10 mins at 25°C.
    
  • Initiation: Add 10

    
     of 4-NPA substrate (final conc. 0.5 mM). Note: Keep acetonitrile content <5% to avoid denaturing the enzyme.
    
  • Measurement: Monitor absorbance at 405 nm (appearance of 4-nitrophenolate) every 30 seconds for 15 minutes.

Validation Check:

  • Self-Validating Step: Always include a "No Enzyme" control to account for the spontaneous hydrolysis of 4-NPA, which can be significant at pH 7.6. Subtract this slope from the enzyme activity.

Typical Inhibition Data & Analysis

When characterizing Lasamide, expect inhibition constants in the nanomolar range for cytosolic isoforms and low nanomolar for tumor-associated isoforms.

Table 1: Representative Inhibition Profile (


)
IsoformPhysiological RoleTypical

Range (Lasamide)
Clinical Relevance
hCA I Cytosolic (RBCs)500 – 5000 nMOff-target (side effects)
hCA II Cytosolic (Ubiquitous)10 – 100 nMGlaucoma / Edema target
hCA IX Transmembrane (Tumor)5 – 50 nMHypoxic tumor marker
hCA XII Transmembrane (Tumor)5 – 40 nMGlaucoma / Tumor target

Note: Data derived from typical structure-activity relationship (SAR) studies of dichlorobenzenesulfonamides [1, 3].

Calculation of

For the Stopped-Flow assay, the inhibition constant (

  • 
    :  Concentration of 
    
    
    (approx.[6][7][8] 1.7 mM at saturation).
  • 
    :  Michaelis constant for the specific isoform (e.g., ~10 mM for hCA II).
    
  • 
    :  Concentration of Lasamide inducing 50% loss of activity.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Low solubility of Lasamide in aqueous buffer.Dissolve stock in 100% DMSO. Ensure final DMSO in assay is <1%.
High Background (Esterase) Spontaneous hydrolysis of 4-NPA.Use fresh substrate. Subtract "No Enzyme" blank. Check buffer pH (do not exceed 8.0).
No Inhibition Enzyme concentration too high.The enzyme concentration must be significantly lower than the

for accurate measurement. Dilute enzyme.[8][9][10][11]
Yellow Buffer Acidic Lasamide stock shifting pH.Lasamide is a benzoic acid derivative. Ensure the assay buffer capacity (HEPES/Tris) is sufficient to buffer the addition of the inhibitor.

References

  • Supuran, C. T. (2008).[12][13] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori. Journal of Medicinal Chemistry, 49(6), 2117-2126.

  • Koyuncu, I., et al. (2018).[13] Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells.[13] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149.[13]

  • Khalifah, R. G. (1971).[14] The carbon dioxide hydration activity of carbonic anhydrase.[15][8][11][14][16][17] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[14]

  • BenchChem Protocols. Colorimetric Assays for Carbonic Anhydrase Activity.

Application Note: Benzoic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoic acid (BA) is not merely a food preservative; in medicinal chemistry, it represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While simple BA acts primarily as an antifungal, its derivatives (e.g., Gallic Acid, 3,4-Dihydroxybenzoic acid, and synthetic nitrogen mustards) exhibit potent anticancer properties through Histone Deacetylase (HDAC) inhibition , ROS-mediated apoptosis , and cell cycle arrest .

This guide details the experimental workflows for synthesizing, screening, and validating BA derivatives, moving from Structure-Activity Relationship (SAR) logic to in vitro mechanistic assays.

Module 1: Chemical Space & Structure-Activity Relationship (SAR)

Objective: Define the pharmacophore requirements for anticancer activity.

Simple benzoic acid has low cytotoxicity. To engineer potency, specific substitutions are required.[1][2] The two dominant classes of BA-derived antineoplastics are Polyphenolic derivatives (natural) and Zinc-Binding derivatives (synthetic HDAC inhibitors).

SAR Logic Diagram

The following diagram illustrates how core modifications to the benzoic acid scaffold dictate biological function.

SAR_Benzoic_Acid Scaffold Benzoic Acid Core (C6H5COOH) Hydroxyls Polyphenolic Subs. (3,4,5-OH) Scaffold->Hydroxyls Natural Derivatives (e.g., Gallic Acid) ZBG Zinc Binding Groups (Hydroxamic Acids) Scaffold->ZBG Synthetic Linkers Halogens Halogenation/Alkylation (Nitrogen Mustards) Scaffold->Halogens Synthetic Analogs ROS Mechanism: ROS Generation & Mitochondrial Apoptosis Hydroxyls->ROS HDAC Mechanism: HDAC Inhibition (Epigenetic Reg.) ZBG->HDAC DNA Mechanism: DNA Crosslinking Halogens->DNA

Caption: SAR map showing how scaffold derivatization shifts mechanism from oxidative stress (OH groups) to epigenetic modulation (Zinc binders).

Module 2: In Vitro Cytotoxicity Profiling (Screening)

Objective: Determine the IC50 of novel BA derivatives against a panel of cancer cell lines (e.g., MCF-7, HCT-116, HL-60).

Protocol A: Optimized MTT Viability Assay

While standard, the MTT assay is prone to artifacts when testing acidic compounds like benzoic acid derivatives.

Reagents:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon).[3]

  • Compound: Gallic Acid or synthetic BA derivative (Stock: 100 mM in DMSO).

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment (Critical Step):

    • Prepare serial dilutions of the BA derivative in culture media.

    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity masking the drug effect.
      
    • pH Check: High concentrations (>100 µM) of benzoic acid derivatives can lower media pH. Buffer with 25 mM HEPES if media turns yellow.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 3–4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake plate for 10 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Example:

Compound Cell Line IC50 (µM) Mechanism Note
Gallic Acid HL-60 10.5 High ROS sensitivity
Gallic Acid A549 60.0 Moderate resistance
DHBA HCT-116 100.0 HDAC-mediated arrest

| Cisplatin (Ctrl) | HL-60 | 2.1 | DNA Damage |

Expert Insight: Benzoic acid derivatives often show "biphasic" effects—antioxidant (protective) at low doses and pro-oxidant (cytotoxic) at high doses. Ensure your concentration range covers 1 µM to 500 µM to capture this switch.

Module 3: Mechanistic Elucidation (Apoptosis & ROS)

Objective: Confirm if cytotoxicity is driven by apoptosis (Programmed Cell Death) rather than necrosis, specifically via the mitochondrial pathway common to polyphenolic BA derivatives.

Protocol B: Annexin V/PI Dual Staining

Rationale: Gallic acid induces phosphatidylserine (PS) externalization early in apoptosis.

  • Treatment: Treat

    
     cells with IC50 concentration of the BA derivative for 24h.
    
  • Harvesting: Collect cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1h.

    • Q1 (Annexin-/PI+): Necrotic (Avoid this profile).

    • Q3 (Annexin+/PI-): Early Apoptotic (Desired profile).

    • Q2 (Annexin+/PI+): Late Apoptotic.

Mechanistic Pathway Diagram

This diagram visualizes the specific cascade triggered by 3,4,5-trihydroxybenzoic acid (Gallic Acid).

Apoptosis_Pathway Drug Gallic Acid / BA Derivative ROS Intracellular ROS Spike (H2O2 / Superoxide) Drug->ROS Pro-oxidant effect Mito Mitochondrial Dysfunction (Loss of MMP) ROS->Mito Oxidative Stress Bcl Bax/Bcl-2 Ratio Increase Mito->Bcl CytoC Cytochrome C Release Mito->CytoC Bcl->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Death Apoptosis (DNA Fragmentation) Caspase->Death

Caption: The mitochondrial apoptotic pathway triggered by polyphenolic benzoic acid derivatives via ROS generation.

Module 4: Advanced Target - HDAC Inhibition

Objective: Test synthetic BA derivatives (e.g., 3,4-dihydroxybenzoic acid or benzamide analogs) for epigenetic modulation. Context: Many BA derivatives act as "Cap groups" or "Linkers" in HDAC inhibitors, fitting into the zinc-binding pocket of the enzyme.

Protocol C: Fluorometric HDAC Activity Assay

Reagents:

  • Enzyme: Recombinant HDAC1 or Nuclear Extract (HeLa).

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin/Protease solution.

Workflow:

  • Reaction Mix: In a black 96-well plate, mix:

    • 10 µL Assay Buffer (Tris-HCl pH 8.0, MgCl2, KCl).

    • 5 µL BA derivative (Test) or SAHA (Positive Control).

    • 5 µL HDAC Enzyme source.

  • Pre-incubation: 30 min at 37°C. This allows the BA derivative to occupy the active site.

  • Substrate Addition: Add 20 µL Fluorogenic Substrate. Incubate 30 min at 37°C.

  • Development: Add 50 µL Developer solution (stops reaction and cleaves the deacetylated fluorophore). Incubate 15 min.

  • Detection: Read Fluorescence (Ex: 350-360 nm, Em: 450-460 nm).

Validation Criteria:

  • Positive Control: SAHA (Vorinostat) should show >90% inhibition at 1 µM.

  • Negative Control: DMSO only (0% inhibition).

  • Hit Definition: >50% inhibition at 10 µM indicates a valid hit for BA derivatives.

References

  • Verma, S. et al. (2017). "Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC)." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Inoue, M. et al. (1994). "Induction of apoptosis by gallic acid in lung cancer cells." Anticancer Research.[4][5]

  • BenchChem Application Note. "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide."

  • Kim, N.S. et al. (2011). "Gallic acid induces G0/G1 phase arrest and apoptosis in human leukemia HL-60 cells." Anticancer Research.[4][5]

  • Abdel-Aziz, M. et al. (2016). "Synthesis and biological evaluation of new benzoic acid derivatives as potential HDAC inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Application Notes and Protocols for the Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,4-dichlorobenzoyl)benzoic acid, a key chemical intermediate, notably serving as the direct precursor to the anti-cancer agent Lonidamine[1][2]. The synthesis is achieved via a Friedel-Crafts acylation reaction, a robust and widely utilized method for C-C bond formation on aromatic rings[3]. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol with justifications for critical steps, outlines methods for product characterization, and summarizes essential safety precautions. The intended audience includes researchers in medicinal chemistry, process development, and organic synthesis.

Introduction and Significance

2-(2,4-Dichlorobenzoyl)benzoic acid is a substituted benzoylbenzoic acid of significant interest in the pharmaceutical industry. Its primary importance lies in its role as the penultimate intermediate in the synthesis of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), an agent known to inhibit energy metabolism in cancer cells[1][2]. The efficient and scalable synthesis of this precursor is therefore critical for the development and supply of Lonidamine and related derivatives.

The described synthesis employs the Friedel-Crafts acylation of 1,3-dichlorobenzene with phthalic anhydride. This classic electrophilic aromatic substitution reaction is highly effective for synthesizing aryl ketones and their derivatives[4][5]. This document provides a detailed protocol adapted from established methodologies for similar acylation reactions[6].

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation[4][7]. The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive and resonance-stabilized acylium ion electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of 1,3-dichlorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The directing effects of the two chlorine atoms on the ring favor substitution at the position ortho to one chlorine and para to the other.

  • Rearomatization: A base, in this case, the AlCl₄⁻ complex formed from the catalyst, abstracts a proton from the carbon bearing the new substituent. This restores the aromaticity of the ring, yielding the ketone product.

  • Catalyst Complexation and Work-up: The resulting ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst[5][7]. For this reason, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required. The reaction is completed by an aqueous work-up, which hydrolyzes the aluminum complex to liberate the final 2-(2,4-dichlorobenzoyl)benzoic acid product and aluminum salts.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-(2,4-dichlorobenzoyl)benzoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Phthalic AnhydrideC₈H₄O₃148.1214.8 g1.0Must be dry.
1,3-DichlorobenzeneC₆H₄Cl₂147.0080 mL~5.7Acts as both reactant and solvent.
Anhydrous Aluminum ChlorideAlCl₃133.3432.0 g2.4Highly hygroscopic; handle with care.
Hydrochloric Acid (conc.)HCl36.46~50 mL-For work-up.
Deionized WaterH₂O18.02~500 mL-For work-up and washing.
TolueneC₇H₈92.14As needed-For recrystallization.
IceH₂O18.02~300 g-For quenching.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Mechanical stirrer or magnetic stirrer with a large stir bar

  • Heating mantle with temperature control

  • Dropping funnel or powder funnel

  • 1 L beaker

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the stirrer, reflux condenser, and a powder funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

    • Charge the flask with phthalic anhydride (14.8 g, 0.1 mol) and 1,3-dichlorobenzene (80 mL). Begin stirring to form a slurry.

  • Catalyst Addition (Critical Step):

    • While stirring the mixture, carefully and portion-wise add the anhydrous aluminum chloride (32.0 g, 0.24 mol) through the powder funnel over 30 minutes.

    • Causality: This addition is exothermic and will release HCl gas. A slow, controlled addition is crucial to manage the temperature and the rate of gas evolution. The reaction mixture will warm up and darken in color.

  • Reaction:

    • After the addition is complete, replace the powder funnel with a glass stopper. Heat the reaction mixture to 60-70°C using a heating mantle.

    • Maintain this temperature with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed to completion. The extended stirring ensures homogeneity.

  • Quenching and Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate 1 L beaker, prepare a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL).

    • Very slowly and carefully, pour the reaction mixture into the ice-acid mixture with vigorous stirring. This is a highly exothermic process that will release more HCl gas.

    • Causality: The acidic water hydrolyzes the aluminum-ketone complex, precipitating the crude product. The acid also helps to dissolve the resulting aluminum hydroxides (Al(OH)₃).

  • Isolation of Crude Product:

    • After the ice has completely melted, continue stirring for another 30 minutes to ensure complete precipitation.

    • The excess 1,3-dichlorobenzene can be removed via steam distillation if desired, or by decanting the aqueous layer after settling.

    • Collect the solid precipitate by suction filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove residual acid and aluminum salts.

  • Purification:

    • Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as toluene or an ethanol-water mixture.

    • Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Visualization

The overall experimental workflow is summarized in the diagram below.

SynthesisWorkflow cluster_react Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification Reactants 1. Mix Phthalic Anhydride & 1,3-Dichlorobenzene Catalyst 2. Add AlCl₃ (Portion-wise) Reactants->Catalyst Heating 3. Heat at 60-70°C (2-3 hours) Catalyst->Heating Quench 4. Quench in Ice/HCl Mixture Heating->Quench Filter 5. Filter & Wash (Crude Product) Quench->Filter Recrystallize 6. Recrystallize (from Toluene) Filter->Recrystallize Dry 7. Dry Product (Under Vacuum) Recrystallize->Dry FinalProduct Pure 2-(2,4-Dichlorobenzoyl) benzoic acid Dry->FinalProduct

Caption: Workflow for the synthesis of 2-(2,4-Dichlorobenzoyl)benzoic acid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: The purified product should have a sharp melting point. Literature values should be consulted for comparison.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any residual starting materials or by-products.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H stretch, and two distinct carbonyl (C=O) stretches (one for the ketone and one for the carboxylic acid).

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a glove box or a very dry environment. Avoid inhalation of dust and contact with skin and eyes.

  • 1,3-Dichlorobenzene: Harmful if swallowed or inhaled. It is a marine pollutant. Handle with appropriate chemical-resistant gloves and eye protection.

  • Hydrochloric Acid (conc.): Highly corrosive and causes severe burns. Releases toxic fumes. Always handle in a fume hood with proper PPE.

  • General: The reaction generates HCl gas, which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood. An acid gas trap can be fitted to the condenser outlet.

References

  • Google Patents. CN1594297A - Process for synthesis of lonidamine.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. CN103159679A - Synthetic method of anti-tumor medicament lonidamine.
  • Di Francesco, A. M., et al. (2020). New Organometallic Ru(II) Compounds with Lonidamine Motif as Antitumor Agents. PMC. [Link]

  • Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

  • Majid, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents.
  • Organic Syntheses. Procedure for 2-Chloroethyl benzoate. [Link]

  • Quora. What is the mechanism of preparation of benzoin acid by phthalic anhydride?[Link]

  • ResearchGate. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][4][7]oxazin-4-one. [Link]

  • PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • Wikipedia. Lonidamine. [Link]

  • Wikipedia. 2,4-Dichlorobenzoic acid. [Link]

  • ResearchGate. Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. [Link]

Sources

Application Note: Antidiabetic Activity Screening of Sulfamoylbenzoic Acid Derivatives

[1][2]

Abstract

Sulfamoylbenzoic acid derivatives represent a privileged scaffold in antidiabetic drug discovery, bridging the structural gap between classical sulfonylureas (e.g., Glibenclamide) and meglitinides (e.g., Repaglinide). Their primary mechanism often involves the inhibition of ATP-sensitive potassium channels (



Phase 1: Enzymatic Inhibition Screening (The "Gut" Barrier)

Objective: Determine the compound's ability to blunt postprandial hyperglycemia by inhibiting carbohydrate digestion.

Protocol: -Amylase Inhibition Assay (DNSA Method)

This colorimetric assay quantifies the reducing sugars (maltose) released from starch.[1] Potent derivatives often mimic the pharmacophore of Acarbose.

Reagents:

  • Buffer: 20 mM Sodium Phosphate buffer (pH 6.9) with 6.7 mM NaCl.

  • Substrate: 1% (w/v) Soluble Starch solution (boiled and cooled).

  • Enzyme: Porcine Pancreatic

    
    -Amylase (PPA), 2 U/mL in cold buffer.
    
  • Developer: DNSA Reagent (1% 3,5-dinitrosalicylic acid, 30% Na-K Tartrate in 0.4 M NaOH).

Workflow:

  • Pre-incubation: In a 96-well plate or microtubes, mix 200 µL of Test Compound (dissolved in DMSO/Buffer, varying concentrations) with 200 µL of

    
    -Amylase solution .
    
    • Control: Replace compound with buffer.

    • Blank: Replace enzyme with buffer.

  • Incubate at 37°C for 10 minutes .

  • Reaction: Add 200 µL of 1% Starch solution . Incubate at 37°C for exactly 10 minutes .

  • Termination: Add 400 µL of DNSA Reagent to stop the reaction.

  • Development: Boil the mixture (water bath or thermocycler) at 100°C for 10 minutes . Cool to room temperature.

  • Measurement: Dilute with 2 mL distilled water (if using tubes) or read directly (if plate allows) at 540 nm .

Data Analysis: Calculate % Inhibition using the formula:


Phase 2: Cellular Mechanism (The "Islet" Switch)

Objective: Confirm insulinotropic activity via the SUR1/Kir6.2 pathway using the INS-1E

Mechanistic Rationale

Sulfamoylbenzoic acid derivatives bind to the SUR1 subunit of the

GCompoundSulfamoylbenzoicDerivativeSUR1SUR1 Receptor(K-ATP Channel)Compound->SUR1  BindsDepolMembraneDepolarizationSUR1->Depol  Closes Channel(K+ efflux stops)Ca_InfluxCa2+ Influx(VDCC Open)Depol->Ca_Influx  ActivatesInsulinInsulinExocytosisCa_Influx->Insulin  Triggers

Caption: Signal transduction pathway of sulfamoylbenzoic acid derivatives in pancreatic

Protocol: Glucose-Stimulated Insulin Secretion (GSIS)

Cell Line: INS-1E (Rat Insulinoma). These are preferred over MIN6 for their stable glucose responsiveness.

Reagents:

  • KRBH Buffer: Krebs-Ringer Bicarbonate HEPES (135 mM NaCl, 3.6 mM KCl, 0.5 mM NaH2PO4, 0.5 mM MgCl2, 1.5 mM CaCl2, 10 mM HEPES, 0.1% BSA, pH 7.4).[2]

  • Basal Glucose: 2.8 mM.

  • Stimulatory Glucose: 16.7 mM.[3]

Workflow:

  • Seeding: Plate INS-1E cells (2×10⁵ cells/well) in 24-well plates. Culture for 48h.

  • Starvation: Wash cells 2x with glucose-free KRBH. Incubate in KRBH + 2.8 mM Glucose for 1 hour to establish basal insulin release.

  • Treatment: Replace buffer with fresh KRBH containing:

    • Group A: 2.8 mM Glucose + Vehicle (Basal Control)

    • Group B: 16.7 mM Glucose + Vehicle (High Glucose Control)

    • Group C: 2.8 mM Glucose + Test Compound (To check for hypoglycemia risk)

    • Group D: 16.7 mM Glucose + Test Compound (To check for potentiation)

  • Incubation: Incubate for 60 minutes at 37°C .

  • Collection: Collect supernatant immediately and store at -20°C.

  • Quantification: Analyze using a Rat Insulin ELISA Kit . Normalize results to total protein content (BCA assay) of the lysed cells.

Phase 3: Peripheral Efficacy (Glucose Uptake)

Objective: Assess if the derivative enhances glucose clearance in muscle/adipose tissue (insulin-mimetic or sensitizing effect).

Protocol: 2-NBDG Uptake Assay

Cell Line: Differentiated 3T3-L1 Adipocytes. Probe: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose). Fluorescent, non-radioactive.

Workflow:

  • Differentiation: Induce 3T3-L1 fibroblasts with IBMX/Dexamethasone/Insulin cocktail (Day 0). Use at Day 8-10 when >90% cells show lipid droplets.

  • Starvation: Serum-starve cells in low-glucose DMEM (0.5% BSA) for 3 hours.

  • Treatment: Treat cells with Test Compound (10-100 µM) or Insulin (100 nM, Positive Control) for 30 minutes .

  • Labeling: Add 2-NBDG (Final conc. 50-100 µM) to the wells. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash cells 3x with cold PBS to remove extracellular dye.

  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) on a plate reader.

    • Optional: Lyse cells with 0.1% Triton X-100 for more accurate intracellular quantification.

Phase 4: In Vivo Validation (STZ Model)

Objective: Evaluate antihyperglycemic activity in a physiologically relevant diabetic model.

Protocol: Streptozotocin (STZ)-Induced Diabetes

Animal: Male Wistar Rats (180-220g).

Induction:

  • Fasting: Fast rats for 12 hours.

  • Preparation: Dissolve STZ in cold 0.1 M Citrate Buffer (pH 4.5) immediately before use. Critical: STZ degrades within 15 mins.

  • Injection: IP injection at 45-60 mg/kg .

  • Post-Care: Provide 10% sucrose water for 24h post-injection to prevent fatal hypoglycemia caused by massive

    
    -cell necrosis.
    
  • Confirmation: Measure fasting blood glucose (FBG) after 72h. Rats with FBG > 250 mg/dL are considered diabetic.

Treatment & OGTT (Oral Glucose Tolerance Test):

  • Group diabetic rats (n=6/group).

  • Administer Test Compound (PO) vs. Gliclazide (Standard).

  • After 30 mins, administer Glucose load (2 g/kg).

  • Measure blood glucose at 0, 30, 60, 90, and 120 mins via tail vein.

Summary of Data Presentation

When reporting results, structure your data as follows to ensure comparability:

Assay TypeMetricUnitPositive Control (Standard)
Enzymatic IC50 (

-Amylase)
µMAcarbose (~1-5 µM)
Secretion Fold Stimulation IndexFold over basalGliclazide / Repaglinide
Uptake Fluorescence Intensity% of ControlInsulin (100 nM)
In Vivo AUC (Glucose 0-120m)mg.min/dLGliclazide (10 mg/kg)
Experimental Workflow Diagram

Workflowcluster_InVitroIn Vitro ScreeningStartSynthesis ofSulfamoylbenzoic DerivativesEnzymeEnzyme Inhibition(α-Amylase IC50)Start->EnzymeCellularCellular AssaysEnzyme->CellularGSISInsulin Secretion(INS-1E Cells)Cellular->GSISUptakeGlucose Uptake(3T3-L1 Cells)Cellular->UptakeDecisionHit Selection(High Potency + Low Toxicity)GSIS->DecisionUptake->DecisionInVivoIn Vivo Validation(STZ-Rat Model / OGTT)Decision->InVivo

Caption: Integrated screening workflow for sulfamoylbenzoic acid derivatives.

References

  • Grewal, A. S., et al. (2018).[4] "Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators." Journal of Pharmaceutical Technology, Research and Management.[4] Link

  • BenchChem Technical Support. (2025). "In Vitro α-Amylase Inhibition Assay for Erythrocentaurin: Application Notes and Protocols." Link

  • Cayman Chemical. (2025).[5] "Glucose Uptake Cell-Based Assay Kit Protocol (Item No. 600470)." Link

  • Merck Millipore. (2024). "INS-1E Rat Insulinoma Beta Cell Line Product Information." Link

  • National Institutes of Health (NIH). (2008). "Streptozotocin-Induced Diabetic Models in Mice and Rats." Current Protocols in Pharmacology. Link

  • Qadir, M. I., et al. (2018). "2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity." Letters in Drug Design & Discovery. Link

Application Note: High-Purity Synthesis of Furosemide via Regioselective SNAr of 2,4-Dichloro-5-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis and development of Furosemide. It moves beyond basic textbook descriptions to address the specific regiochemical challenges, critical process parameters, and quality control measures required for high-purity API production.

Executive Summary

The synthesis of Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) relies critically on the nucleophilic aromatic substitution (


) of 2,4-dichloro-5-sulfamoylbenzoic acid  (often referred to as Lasamide).[1] While conceptually simple, this reaction presents a significant regiochemical challenge: the starting material contains two electrophilic sites (C2 and C4).

Standard conditions utilizing the carboxylate salt of the starting material direct the nucleophilic attack to the C2 position , yielding Furosemide. Conversely, esterification or improper pH control can shift reactivity toward the C4 position, generating Impurity A (the isofurosemide isomer). This guide details a robust, self-validating protocol to maximize C2-selectivity, minimize by-products, and ensure pharmacopoeial compliance.

Chemical Basis & Mechanistic Insight

The Regioselectivity Paradox

The starting material, 2,4-dichloro-5-sulfamoylbenzoic acid, has two chlorine atoms activated for substitution:

  • C2-Cl: Ortho to the Carboxyl group (COOH); Para to the Sulfamoyl group (

    
    ).
    
  • C4-Cl: Para to the Carboxyl group (COOH); Ortho to the Sulfamoyl group (

    
    ).
    

Theoretical Conflict: In classical


 theory, the sulfamoyl group is a stronger electron-withdrawing group (EWG) than the carboxyl group. Therefore, the C4 position (ortho to 

) should be more activated. Indeed, if the methyl ester of the starting material is used, substitution occurs predominantly at C4.

The Solution (The Salt Effect): By running the reaction under basic conditions (using


 or NaOH), the carboxylic acid is deprotonated to the carboxylate anion  (

). The carboxylate is less electron-withdrawing than the free acid and sterically shields the C2 position less than expected, or potentially assists in directing the amine via hydrogen bonding. This subtle electronic shift favors the C2 attack , producing Furosemide.
Reaction Pathway Diagram

ReactionPathway SM 2,4-Dichloro-5- sulfamoylbenzoic acid Salt Carboxylate Salt (In Situ) SM->Salt Base (NaHCO3) Deprotonation TS_C2 Meisenheimer Complex (C2 Attack) Salt->TS_C2 Furfurylamine Major Path TS_C4 Meisenheimer Complex (C4 Attack) Salt->TS_C4 Furfurylamine Minor Path Prod Furosemide (Target API) TS_C2->Prod -HCl ImpA Impurity A (Isofurosemide) TS_C4->ImpA -HCl

Caption: Divergent reaction pathways. The carboxylate salt directs the reaction toward Furosemide (C2), while the C4 pathway leads to the critical Impurity A.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryKey Quality Attribute
2,4-Dichloro-5-sulfamoylbenzoic acid Starting Material1.0 eqPurity >98% (HPLC), Dry (<0.5% LOD)
Furfurylamine Nucleophile2.5 - 3.0 eqFreshly distilled (colorless). Oxidizes to dark brown.
2-Methoxyethanol (or Diglyme) Solvent5-7 VolAnhydrous. High BP required for reflux.
Sodium Bicarbonate (

)
Base1.1 eqPowdered. Scavenges HCl, forms carboxylate salt.
Ethanol / Water Recrystallization-Pharmaceutical Grade.
Step-by-Step Synthesis Procedure

Step 1: Salt Formation & Dissolution

  • Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Add 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq) and 2-Methoxyethanol (5 volumes).

  • Add Sodium Bicarbonate (1.1 eq).

  • Stir at room temperature for 30 minutes. Observation: Evolution of

    
     gas. Ensure the solid dissolves or forms a fine suspension of the sodium salt.
    
    • Critical Control Point: Failure to form the salt (e.g., acidic conditions) may increase Impurity A formation.

Step 2: Nucleophilic Substitution 5. Add Furfurylamine (2.5 eq) in a single portion. 6. Heat the reaction mixture to reflux (approx. 120-125°C) . 7. Maintain reflux for 4–6 hours . 8. In-Process Control (IPC): Sample at 4 hours. Analyze by HPLC.

  • Target: Starting Material < 1.0%.
  • Stop Criteria: If reaction stalls, do not extend heating beyond 8 hours to prevent darkening/degradation.

Step 3: Workup & Isolation 9. Cool the reaction mixture to 25°C. 10. Dilute with Water (10 volumes). The mixture should be a clear, dark solution (Furosemide sodium salt is soluble). 11. Slowly add Glacial Acetic Acid or HCl (2N) dropwise to adjust pH to 3.5 – 4.0 .

  • Observation: Massive precipitation of crude Furosemide.
  • Caution: Do not drop pH < 3.0, as this may coprecipitate inorganic salts or impurities.
  • Stir the slurry for 1 hour at 0-5°C to maximize yield.
  • Filter the crude solid and wash with cold water (3 x 2 volumes) to remove residual solvent and inorganic salts.

Step 4: Purification (Recrystallization) 14. Suspend the crude wet cake in Ethanol (5 volumes). 15. Heat to reflux.[2] If the solution is not clear, add minimum Water dropwise until dissolution is complete. 16. Optional: Add Activated Carbon (5% w/w) and reflux for 15 mins to remove color. Filter hot through Celite. 17. Allow the filtrate to cool slowly to room temperature, then chill to 0°C. 18. Filter the white crystalline solid. 19. Dry in a vacuum oven at 80°C for 6 hours.

Analytical Quality Control

HPLC Method Parameters

To ensure separation of the regiochemical isomers (Impurity A vs. Furosemide), use the following conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10 min (20% B

    
     50% B); 10-15 min (50% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Impurity Profile
CompoundRetention Time (Rel)IdentityOriginLimit (EP/USP)
Furosemide 1.00Target API-N/A
Impurity B ~0.602,4-dichloro-5-sulfamoylbenzoic acidUnreacted SM< 0.15%
Impurity A ~1.202-chloro-4-furfurylamino-5-sulfamoylbenzoic acidRegioisomer (C4 attack)< 0.15%
Impurity C ~0.402-amino-4-chloro-5-sulfamoylbenzoic acidHydrolysis of Furfuryl group< 0.10%

Process Workflow Diagram

ProcessFlow Start Start: 2,4-Dichloro-5- sulfamoylbenzoic acid SaltForm Salt Formation (NaHCO3, Methoxyethanol, 25°C) Start->SaltForm Reaction Reaction (+Furfurylamine, Reflux 125°C, 5h) SaltForm->Reaction IPC IPC: HPLC Check (SM < 1%) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench & pH Adjust (Add Water, Acidify to pH 3.8) IPC->Quench Pass Filter1 Filtration (Crude) Quench->Filter1 Purify Recrystallization (Ethanol/Water) Filter1->Purify Final Final API: Furosemide (>99.5% Purity) Purify->Final

Caption: Operational workflow for Furosemide synthesis, highlighting the critical IPC point.

Troubleshooting & Optimization

  • Issue: High levels of Impurity A (>0.5%).

    • Cause: Reaction temperature too high or insufficient base (acidic conditions favor C4 attack).

    • Fix: Ensure full salt formation before heating. Verify stoichiometry of

      
      . Reduce reflux temperature slightly (e.g., 115°C).
      
  • Issue: Dark/Black Reaction Mixture.

    • Cause: Oxidation of Furfurylamine.

    • Fix: Use freshly distilled Furfurylamine. Conduct reaction under Nitrogen (

      
      ) atmosphere.
      
  • Issue: Low Yield (<60%).

    • Cause: Incomplete precipitation during workup.

    • Fix: Ensure pH is strictly between 3.5 and 4.0. If pH is too high (>5), the salt remains soluble. If too low (<2), the impurity profile degrades.

References

  • United States Patent 3,058,882 . Diuretics and method of preparing same. (Original patent describing the chlorosulfonation and amination route). Link

  • European Pharmacopoeia (Ph. Eur.) . Furosemide Monograph. (Defines Impurity A, B, and C structures and limits). Link

  • PubChem Compound Summary . Furosemide.[3][4][5][6][7][8][9][10] National Center for Biotechnology Information. (Structural confirmation of the 2-amino substitution). Link

  • BenchChem Application Note . Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzoates. (Discusses the regioselectivity shift when using esters vs acids). Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Anthranilic Acid Diuretics. (Foundational text on the necessity of the 2-amino group for diuretic activity).

Sources

Troubleshooting & Optimization

Improving yield in 2,4-dichloro-5-sulfamoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 2,4-Dichloro-5-Sulfamoylbenzoic Acid

Ticket ID: #SYN-24DC5S-OPT Subject: Yield Optimization & Troubleshooting Guide for Lasamide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Chemical Context

User Query: "How do I improve the yield and purity of 2,4-dichloro-5-sulfamoylbenzoic acid?"

Technical Context: 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) is the critical pharmacophore precursor for Furosemide (a high-ceiling loop diuretic).[1][2] The synthesis is a classic two-stage workflow:

  • Chlorosulfonation: Electrophilic Aromatic Substitution (EAS) of 2,4-dichlorobenzoic acid to the sulfonyl chloride intermediate.[3]

  • Ammonolysis: Nucleophilic substitution of the chloride by ammonia.

Common Failure Points:

  • Hydrolysis: The intermediate (sulfonyl chloride) is highly moisture-sensitive.

  • Sulfone Formation: High temperatures or insufficient acid excess lead to diaryl sulfone byproducts.

  • Incomplete Conversion: Steric hindrance at the 5-position (ortho to Cl, meta to COOH) requires forcing conditions.

The "Gold Standard" Protocol

Note: This protocol integrates catalytic enhancement (Na₂SO₄) to maximize conversion rates while suppressing side reactions.

Phase A: Chlorosulfonation (The Critical Step)[4]

Reagents:

  • 2,4-Dichlorobenzoic acid (1.0 eq)[4]

  • Chlorosulfonic acid (5.0 - 6.0 eq) [Excess acts as solvent and dehydrating agent]

  • Sodium Sulfate (0.1 eq) [Catalyst/Boiling Point Elevator][5]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), reflux condenser, and a drying tube (CaCl₂).

  • Charging: Charge Chlorosulfonic acid (ClSO₃H) first. Cool to 10–15°C.

  • Addition: Add 2,4-dichlorobenzoic acid portion-wise over 30 minutes. Why? To prevent localized overheating and charring.

  • Catalysis: Add anhydrous Na₂SO₄.

  • Reaction: Slowly ramp temperature to 135–140°C . Hold for 4–6 hours .

    • Checkpoint: The reaction is complete when HCl evolution ceases and the mixture becomes a homogeneous, dark syrup.

  • Quenching (The Yield Killer):

    • Prepare a slurry of crushed ice and water (5x reaction volume).

    • Drip the reaction mass onto the ice with vigorous stirring. Internal temp must stay <5°C.

    • Mechanism:[3][6][4][7][8][9][10][11] High temps during quench accelerate the hydrolysis of

      
       back to 
      
      
      
      (water-soluble waste).
  • Isolation: Filter the precipitated sulfonyl chloride immediately. Wash with ice-cold water.[4] Do not dry completely (proceed wet to Phase B to avoid decomposition).

Phase B: Ammonolysis
  • Slurry: Suspend the wet sulfonyl chloride cake in water (or dilute ammonia).

  • Ammoniation: Add 25% aqueous Ammonia (

    
    ) dropwise at 0–5°C  until pH > 9.
    
  • Heating: Warm to 20–25°C and stir for 2 hours.

  • Precipitation: Acidify with HCl to pH 1–2. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (if required).

Troubleshooting Guide (Q&A Format)

Category: Low Yield

Q: My crude yield is <40%, and the aqueous waste is highly acidic. What happened? A: You likely suffered from Hydrolytic Decomposition .

  • Diagnosis: The intermediate 2,4-dichloro-5-chlorosulfonylbenzoic acid is unstable in water at temperatures >10°C. If your quenching step was too fast (exothermic spike) or the filtration was delayed, the sulfonyl chloride reverted to the sulfonic acid, which stays dissolved in the mother liquor.

  • Fix: Use a jacketed addition funnel to control the pour rate. Ensure the ice bath is replenished. Filter immediately after quenching.

Q: I see unreacted starting material (2,4-dichlorobenzoic acid) in the final product. A: This indicates Incomplete Electrophilic Attack .

  • Diagnosis: The 5-position is sterically hindered and deactivated by the two chlorine atoms.

  • Fix:

    • Increase Temperature: Ensure the reaction mass actually reaches 135°C. Refluxing chlorosulfonic acid alone isn't enough; the internal temp matters.

    • Check Catalyst: Ensure Na₂SO₄ was added. It reacts with ClSO₃H to form

      
       and increases the concentration of the active electrophile (
      
      
      
      ).
Category: Impurities

Q: My product has a high melting point impurity and is insoluble in alkali. A: You have formed the Diaryl Sulfone .

  • Mechanism: Under forcing conditions, the newly formed sulfonyl chloride can react with another molecule of the starting material (Friedel-Crafts Sulfonylation).

  • Fix: Increase the molar ratio of Chlorosulfonic acid (to >5 eq). High dilution suppresses the bimolecular side reaction.

Optimization Data & Logic

Table 1: Stoichiometry vs. Yield & Purity

Data derived from aggregate process optimization studies.

Chlorosulfonic Acid (Equivalents)Reaction Temp (°C)Yield (%)Dominant Impurity
3.0 eq14055-60%Diaryl Sulfone (High)
5.0 eq (Recommended) 135-140 85-92% Trace
8.0 eq14088-90%None (Wasteful)
5.0 eq11040%Unreacted Starting Material
Table 2: Catalyst Impact
CatalystRoleMechanism
None BaselineStandard EAS. Slower kinetics.
Na₂SO₄ / NaCl Boiling Point Elevation Increases reaction temp capability; promotes formation of powerful electrophile species.
NMP (Solvent) SolubilizerLowers viscosity but requires complex workup to remove.

Visualizations

Workflow & Mechanism Diagram

ReactionPathway Start 2,4-Dichlorobenzoic Acid Inter Intermediate: Sulfonyl Chloride Start->Inter Electrophilic Subst. 140°C, 5h Reagent Chlorosulfonic Acid (Excess) + Na2SO4 Reagent->Inter SideProduct Side Product: Diaryl Sulfone Inter->SideProduct Low Acid Ratio High Temp Hydrolysis Loss to Hydrolysis (Sulfonic Acid) Inter->Hydrolysis Slow Quench High Temp (>5°C) Product Product: 2,4-Dichloro-5- sulfamoylbenzoic acid Inter->Product Ammonolysis pH > 9, 20°C Ammonia NH4OH (aq) Ammonia->Product

Caption: Reaction pathway showing the critical intermediate stage where yield is most often lost to hydrolysis or sulfone formation.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Yield Issue Type1 Low Yield (Material Loss) Problem->Type1 Type2 Low Purity (Contamination) Problem->Type2 Check1 Check Aqueous Layer pH Type1->Check1 Check2 Check Melting Point Type2->Check2 Sol1 Hydrolysis Detected: Improve Quench Cooling (<2°C) Check1->Sol1 Acidic/Product in Water Sol2 Incomplete Reaction: Increase Temp/Time Add Catalyst Check1->Sol2 Starting Material Recovered Check2->Sol2 Low MP (Mix) Sol3 Sulfone Impurity: Increase ClSO3H Ratio (Dilution Effect) Check2->Sol3 High MP Impurity

Caption: Diagnostic logic flow for identifying the root cause of yield loss based on observed symptoms.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of Chlorosulfonic acid? 
A:  No. Thionyl chloride converts carboxylic acids to acid chlorides (

). It does not introduce the sulfonyl group onto the aromatic ring. You must use chlorosulfonic acid (or oleum followed by chlorination) to install the

moiety.

Q: Is the sodium sulfate catalyst mandatory? A: It is not strictly mandatory but highly recommended for consistent yields. It acts as a "salt effect" promoter, allowing the reaction to proceed at slightly higher temperatures without vaporizing the reagent, and helps solubilize the intermediate complexes.

Q: Safety precautions for Chlorosulfonic Acid? A: This reagent reacts violently with water, releasing HCl gas and sulfuric acid mist.

  • PPE: Face shield, heavy rubber gloves, and apron are mandatory.

  • Quench: Never add water to the acid. Always drip the acid mass onto ice.

References

  • Ningbo Inno Pharmchem Co. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic Acid: A Key Pharmaceutical Intermediate for Diuretic Synthesis. Retrieved from

  • BenchChem. (2025).[12] 2,4-dichloro-5-chlorosulfonyl-benzoic acid Technical Data. Retrieved from

  • Google Patents. (2007). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.[6][4][13] Retrieved from

  • Eureka | Patsnap. (2015). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.[2][4] Retrieved from

  • Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from

Sources

Technical Support Center: Recrystallization of Dichlorophenoxy Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-DPBA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Oiling Out, Purity Yields, and Polymorphism

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely working with 2-(2,4-dichlorophenoxy)benzoic acid or a related structural analog (e.g., 4-(2,5-dichlorophenoxy)benzoic acid). These molecules present a unique purification challenge due to their amphiphilic nature : a lipophilic dichlorophenoxy "tail" and a hydrophilic benzoic acid "head."[1]

This dual nature often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," where the compound separates as an impurity-rich oil rather than a crystal lattice. This guide provides the thermodynamic logic and protocols to resolve this.

Diagnostic Decision Tree

Use the following workflow to identify your specific failure mode before proceeding to the protocols.

TroubleshootingTree Start Identify Symptom Q1 Does the solid dissolve completely in hot solvent? Start->Q1 Q2 Upon cooling, does an oil form? Q1->Q2 Yes Action1 Check Solvent Capacity. Switch to higher dielectric (e.g., Ethanol -> Acetone) Q1->Action1 No Q3 Is the final purity < 98% (HPLC)? Q2->Q3 No (Crystals form) Action2 LLPS Detected. See Module 2: 'The Seeding Protocol' Q2->Action2 Yes Action3 Phenolic Impurity. See Module 3: 'Acid-Base Wash' Q3->Action3 Yes Success Process Validated Q3->Success No

Caption: Diagnostic workflow to categorize crystallization failures into Solubility, Phase Separation (Oiling Out), or Chemical Purity issues.

Module 1: Solvent Selection & Thermodynamics

The most common error is selecting a solvent based solely on solubility.[1] You must select a system that manages the Metastable Zone Width (MSZW) .[1]

Solvent System Screening Matrix

Dichlorophenoxy benzoic acids often dimerize in non-polar solvents, complicating solubility curves.

Solvent SystemRoleRisk FactorRecommendation
Ethanol / Water StandardHigh (Oiling Out) Use only if crude is >95% pure. Water acts as a strong anti-solvent, forcing rapid phase separation.
Toluene AlternativeModerateGood for removing polar impurities. Requires higher temperatures (BP 110°C).
Acetic Acid (Glacial) SpecificLowExcellent for substituted benzoic acids. High solubility at boil, low at RT. Recommended for high-purity needs.
Ethyl Acetate / Heptane Polarity ControlModerate"Good/Poor" solvent pair. Allows fine-tuning of the cloud point to prevent oiling.[1]

Expert Insight: If you are experiencing oiling out with Ethanol/Water, switch to Acetic Acid or an Ethyl Acetate/Heptane system. The hydrogen bonding in acetic acid disrupts the acid dimers, often promoting better crystal habit [1].[1]

Module 2: The "Oiling Out" Solution

The Problem: The "oil" is a supersaturated liquid phase.[1] It forms because the crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

).[1] Impurities depress the melting point, making this overlap more likely.

The Fix: You must ensure crystallization happens before the solution hits the oiling threshold.[1]

Protocol: Isothermal Seeding (The "Golden Batch" Method)[1]
  • Dissolution: Dissolve 10g of crude acid in the minimum amount of hot Ethyl Acetate (approx. 3-5 mL/g) at 60°C.

  • Filtration: Perform a hot filtration to remove insoluble mechanical impurities.

  • Cloud Point Determination:

    • Maintain temperature at 55-60°C.

    • Add Heptane (anti-solvent) dropwise just until a faint, persistent turbidity appears.

    • Add 1-2 mL of Ethyl Acetate to clear the solution (return to single phase).

  • Seeding (Critical Step):

    • Cool the solution to 50°C.

    • Add 0.1% w/w pure seed crystals .

    • Hold temperature at 50°C for 30 minutes. This allows the seeds to grow without nucleation of new (potentially oily) phases.[1]

  • Controlled Cooling:

    • Cool at a rate of 10°C per hour to room temperature.

    • Do not plunge into ice. Rapid cooling widens the MSZW and triggers oiling.[1]

Module 3: Removing Phenolic Impurities

Recrystallization often fails to remove unreacted dichlorophenols because they co-crystallize or get trapped in the lattice.[1] You must exploit the pKa difference prior to crystallization.[1]

  • Dichlorophenoxy benzoic acid pKa: ~3.5 - 4.0 (Stronger acid)[1]

  • Dichlorophenol pKa: ~7.9 (Weaker acid)[1][2]

The Bicarbonate Scrubber Protocol

Do not rely on recrystallization alone.[1][3][4] Perform this chemically active wash first.

AcidBaseExtraction Crude Crude Mixture (Product + Phenol) OrgSolvent Dissolve in Ethyl Acetate Crude->OrgSolvent Wash Wash with NaHCO3 (aq) pH ~8.5 OrgSolvent->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Contains Phenols) Split->OrgLayer Phenols stay AqLayer Aqueous Layer (Contains Product Salt) Split->AqLayer Product migrates Waste Waste OrgLayer->Waste Acidify Acidify with HCl to pH 1-2 AqLayer->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate

Caption: Chemical purification utilizing pKa differentials to separate phenolic impurities from the benzoic acid derivative.

Step-by-Step:

  • Dissolve crude solid in Ethyl Acetate.

  • Extract 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Why? Bicarbonate (pH ~8.5) is basic enough to deprotonate the benzoic acid (making it water-soluble) but not basic enough to fully deprotonate the dichlorophenol (keeping it organic-soluble) [2].[1]

  • Discard the organic layer (contains the phenol).[1]

  • Acidify the aqueous layer with 6M HCl to pH 1. The product will precipitate as a white solid.[1]

  • Filter and then proceed to recrystallization (Module 2) for final polymorphism control.

Frequently Asked Questions (FAQs)

Q: My product is coming out as a sticky gum, even with seeding. Why? A: You likely have residual solvent or high impurity levels acting as a plasticizer.

  • Fix: Redissolve the gum in fresh solvent.[1] Perform the Bicarbonate Scrubber (Module 3) to remove the impurities causing the melting point depression.[1] Gumming is almost always a purity issue, not just a solvent issue.

Q: Can I use charcoal to remove color? A: Yes, but be careful. Dichlorophenoxy acids can adsorb strongly to activated carbon due to the aromatic rings.[1]

  • Protocol: Use granular carbon (not powder) at 1-2% w/w loading. Boil for only 5 minutes, then filter hot through Celite. Excessive contact time reduces yield.

Q: The crystals are too fine and clog the filter. A: You cooled the solution too fast (Shock Nucleation).[1]

  • Fix: Re-heat to dissolve. Cool slowly (10°C/hour). Turn off the stir bar during the final cooling phase to allow larger crystal growth.[1]

Q: What is the expected melting point? A: For 2,4-D (acetic), it is ~140.5°C. For benzoic analogs (e.g., 4-(2,4-dichlorophenoxy)benzoic acid), it is typically higher (150°C–185°C depending on the isomer) [3]. A wide melting range (>2°C) confirms the need for the Bicarbonate Wash.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid. Retrieved from

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from

  • ResearchGate Discussion. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from

Sources

HPLC analysis showing impurities in purified benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Impurity Profiling & Separation Logic

Introduction: The "Pure" Sample Paradox

Welcome. If you are reading this, you likely have a purified benzoic acid derivative (>99% by NMR) that is showing unexpected peaks, tailing, or poor resolution on your HPLC trace.

Benzoic acid derivatives (e.g., nitro-, hydroxy-, or alkyl-benzoic acids) are deceptively simple. Their dual nature—an aromatic ring (hydrophobic/pi-active) and a carboxylic acid tail (ionizable/polar)—creates a specific set of chromatographic pitfalls. This guide moves beyond basic operation into the mechanistic causes of these failures.[1][2]

Module 1: The "Phantom" Impurity (Artifacts)

User Query: "I see a small impurity peak at RRT ~1.2 that grows over time while the sample sits in the autosampler. Is my compound degrading?"

Diagnosis: You are likely witnessing in-situ esterification , not degradation. This is a classic artifact when analyzing carboxylic acids using Methanol (MeOH) as a diluent or mobile phase component in the presence of an acidic modifier.

The Mechanism: Benzoic acid derivatives undergo Fischer Esterification in the presence of alcohol and acid.



If your mobile phase contains 0.1% Formic Acid or TFA and you use Methanol, the "impurity" is simply the methyl ester of your analyte formed inside the vial or column.

Troubleshooting Protocol:

  • Switch Solvents: Replace Methanol with Acetonitrile (ACN) for both sample preparation and mobile phase B. ACN is aprotic and cannot esterify.

  • Check Diluent: If solubility requires MeOH, keep the sample diluent neutral (no acid). Only acidify the mobile phase.

  • Verify: Inject the "degraded" sample. If the peak disappears after prepping fresh in ACN, it was an artifact.

Module 2: Peak Tailing & The "pH Rule"

User Query: "My main benzoic acid peak is tailing badly (As > 1.5), burying small impurities. I'm using a standard C18 column with water/ACN."

Diagnosis: This is a Silanol/Ionization Mismatch . Benzoic acids have a pKa range of 3.8 – 4.5. If your mobile phase pH is near this pKa, the analyte splits between ionized (COO-) and neutral (COOH) states, causing peak broadening. Furthermore, ionized carboxylates interact with residual silanols on the silica surface.

The Fix: The "pKa - 2" Rule To ensure sharp peaks, you must suppress ionization. The mobile phase pH must be at least 2 units below the analyte's pKa.[3]

ParameterRecommendationWhy?
Target pH 2.0 – 2.5 Ensures >99% of benzoic acid is neutral (protonated).
Buffer Phosphate (20-50mM)Superior buffering capacity at pH 2.0 compared to Formic Acid.
Column Low-pH Stable C18Prevents hydrolysis of the stationary phase at acidic conditions.

Step-by-Step Optimization:

  • Prepare Buffer: 20mM Potassium Phosphate Monobasic (

    
    ).
    
  • Adjust pH: Use Phosphoric Acid (

    
    ) to lower pH to 2.3. Do not use HCl (corrosive to steel).
    
  • Re-run: Tailing should drop to As < 1.2.

Module 3: Isomer Resolution (The Ortho/Meta/Para Problem)

User Query: "I cannot separate the meta- and para- isomers of my derivative. They co-elute as a single blob on my C18 column."

Diagnosis: C18 columns separate primarily by hydrophobicity . Positional isomers (e.g., m-toluic vs p-toluic acid) often have nearly identical hydrophobicities (logP), rendering C18 ineffective.

The Solution: Pi-Pi Interaction (Shape Selectivity) You need a stationary phase that interacts with the electron density of the aromatic ring.

Recommended Phases:

  • Phenyl-Hexyl: Offers

    
     interactions. The aromatic ring of the stationary phase "stacks" with the benzoic acid ring. Isomers with different electron distributions (ortho/meta/para) will interact differently.
    
  • PFP (Pentafluorophenyl): Strong dipole-dipole interactions. Excellent for halogenated benzoic acids.

Decision Logic:

ColumnSelection Start Select Column for Benzoic Acid Derivative Isomers Are you separating Positional Isomers? Start->Isomers Hydrophobicity Is the derivative highly polar? Isomers->Hydrophobicity No Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Isomers->Phenyl Yes (Ortho/Meta/Para) C18 C18 (Low pH stable) Standard Choice Hydrophobicity->C18 No (Standard) Polar Polar Embedded C18 or HILIC Hydrophobicity->Polar Yes (Early elution)

Caption: Decision tree for selecting stationary phases based on impurity profile.

Module 4: Quantitation & Response Factors

User Query: "My impurity is 0.5% by area, but the NMR suggests it's closer to 2%. Why the discrepancy?"

Diagnosis: You are assuming Equal Response Factors (RRF = 1) . Benzoic acid derivatives have different UV absorption maxima (


) depending on the substituent.
  • Example: A nitro-benzoic impurity absorbs UV much more strongly at 254nm than an alkyl-benzoic parent.

Protocol: Relative Response Factor (RRF) Determination

  • Scan UV: Use a Diode Array Detector (DAD) to scan 200–400nm for both the main peak and the impurity.

  • Select Wavelength: Choose an isosbestic point (where absorbances match) or a wavelength where the impurity has significant response.

  • Calculate RRF:

    
    
    Inject known concentrations of both to determine the slope of the calibration curve.
    
  • Correction:

    
    
    

Summary of Critical Parameters

VariableStandard SettingTroubleshooting Adjustment
Mobile Phase A 0.1% Formic Acid in Water20mM Phosphate Buffer (pH 2.3) for peak shape.
Mobile Phase B AcetonitrileMethanol (only if no acid present) or THF (for selectivity).
Column Temp 30°C40-50°C (Reduces viscosity, improves mass transfer for acids).
Wavelength 254 nm210-220 nm (Carboxyl group absorbs here; better for non-aromatic impurities).

References

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC? Retrieved from

  • Agilent Technologies. (2009).[5] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Retrieved from

  • Stoll, D. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Retrieved from

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • BenchChem. (2025).[6] HPLC Analysis of Benzoic Acid and Its Derivatives. Retrieved from

Sources

🔬 Technical Support Center: N-Aryl Sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing N-aryl sulfamoylbenzoic acids. It prioritizes mechanistic understanding and troubleshooting over generic recipes.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Nucleophilic Sulfonylation & Purification

📋 Executive Summary

The synthesis of N-aryl sulfamoylbenzoic acids typically involves the coupling of 4-(chlorosulfonyl)benzoic acid (or its esters) with an aniline derivative. While conceptually simple (


-type attack at sulfur), the reaction faces two primary failure modes:
  • Hydrolysis: The sulfonyl chloride (

    
    ) is highly moisture-sensitive, competing with the amine nucleophile.
    
  • Amphoteric Purification Issues: The product contains both an acidic carboxyl group (

    
    ) and a weakly acidic sulfonamide proton (
    
    
    
    ), complicating extraction.

🛠 Module 1: The Coupling Reaction (Troubleshooting)

📉 Issue: Low Yield / Pre-mature Hydrolysis

User Complaint: "My LC-MS shows a large peak for 4-sulfobenzoic acid (hydrolysis product) and very little sulfonamide."

Root Cause: The rate of hydrolysis (


) is competing effectively with the rate of aminolysis (

). This often occurs in aqueous Schotten-Baumann conditions when the aniline is electron-deficient (slow nucleophile) or the temperature is too high.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent System Switch to Anhydrous: Use DCM or THF with Pyridine/TEA.Removes

entirely, eliminating hydrolysis as a pathway. Note: If the starting acid is insoluble, use the methyl ester variant.
Temperature Start at 0°C , then warm to RT.Hydrolysis generally has a higher activation energy than aminolysis. Low T favors the kinetic amine attack.
Reagent Addition Add Sulfonyl Chloride Last. Dissolve the aniline and base first. Add the sulfonyl chloride as a solid or solution dropwise. Minimizes the time the electrophile sits in solution without a nucleophile.
Stoichiometry Use Excess Aniline (1.2 - 1.5 eq). Drives the reaction kinetics (Le Chatelier’s principle) and compensates for any aniline lost to protonation.
🛑 Issue: Unreactive Anilines (Electron-Deficient)

User Complaint: "I am trying to couple 4-nitroaniline, but I only recover starting material."

Root Cause: Electron-withdrawing groups (EWGs) on the aniline drastically reduce the nucleophilicity of the amino group (


). The lone pair is delocalized into the ring/EWG, making it sluggish to attack the sulfur.

Advanced Protocol:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to nucleophilic attack than the chloride itself.

  • Microwave Irradiation: Heat the reaction to 80–100°C in a sealed vessel (anhydrous THF/Pyridine). The thermal energy overcomes the activation barrier set by the deactivated nucleophile.

  • Alternative Electrophile: If the chloride fails, convert the sulfonyl chloride to a Sulfonyl Fluoride (using

    
    ). Sulfonyl fluorides are more stable to hydrolysis but highly reactive toward amines under SuFEx (Sulfur-Fluoride Exchange) conditions.
    

📊 Module 2: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic hydrolysis, along with the catalytic intervention.

ReactionPathways Start 4-(Chlorosulfonyl) benzoic acid Inter Activated Intermediate (R-SO2-DMAP+) Start->Inter + DMAP (Catalysis) Prod Target Sulfonamide Start->Prod k_amine (Direct Attack) Waste Sulfonic Acid (Hydrolysis) Start->Waste k_hydrolysis (Aqueous Base) Inter->Prod Fast Transfer Aniline Aniline (Nucleophile) Aniline->Prod Water Water (Competitor) Water->Waste

Figure 1: Kinetic competition between aminolysis (blue/yellow) and hydrolysis (red). DMAP catalysis routes through a more reactive intermediate.

🧪 Module 3: Purification (The "pH Switch" Strategy)

📉 Issue: Product Contaminated with Starting Acid

User Complaint: "I can't separate my sulfonamide from the hydrolyzed sulfonic acid byproduct."

Solution: Exploit the


 differential.
  • Sulfonic Acid (

    
    ): 
    
    
    
    (Always ionized in water).
  • Carboxylic Acid (

    
    ): 
    
    
    
    .
  • Sulfonamide (

    
    ): 
    
    
    
    (The NH is deprotonated at high pH).

The "pH Switch" Protocol:

  • Alkaline Wash (pH 12): Dissolve crude mixture in 1M NaOH. Both product and byproducts are soluble salts.

  • Acidification Step 1 (pH 5-6): Carefully acidify with HCl to pH ~5.

    • Observation: The Sulfonic Acid remains soluble (fully ionized).

    • Observation: The Sulfonamide Product (containing COOH) may precipitate if it is sufficiently hydrophobic, but often requires lower pH.

  • Acidification Step 2 (pH 1-2): Acidify fully to pH 1.

    • The Carboxylic Acid protonates (

      
      ) and precipitates.
      
    • The Sulfonic Acid remains in solution (highly water-soluble).

  • Filtration: Filter the solid. Wash with cold dilute HCl (pH 1). The filtrate contains the sulfonic acid waste.

📉 Issue: Product Contaminated with Unreacted Aniline

User Complaint: "My NMR shows aromatic peaks belonging to the starting aniline."

Solution: Anilines are basic.

  • Dissolve the crude solid in saturated aqueous

    
     .
    
    • The Sulfamoylbenzoic acid dissolves (forms carboxylate salt).

    • The unreacted Aniline remains insoluble (organic layer) or forms a suspension.

  • Extract with Ethyl Acetate. The aniline moves to the organic layer. The product stays in the aqueous layer.

  • Acidify the Aqueous Layer. Add HCl to precipitate the pure product.

📊 Module 4: Purification Logic Flow

PurificationLogic Crude Crude Mixture (Product + Aniline + Sulfonic Acid) Step1 Dissolve in sat. NaHCO3 (pH ~8) Crude->Step1 Split1 Extraction with EtOAc Step1->Split1 OrgLayer Organic Layer: Contains Unreacted Aniline Split1->OrgLayer Impurity Removal AqLayer Aqueous Layer: Contains Product (Salt) + Sulfonic Acid Split1->AqLayer Product Retention Step2 Acidify to pH 1-2 (HCl) AqLayer->Step2 Precip Precipitate: Target Product (COOH protonated) Step2->Precip Solid Filtrate Filtrate: Sulfonic Acid (Soluble) Step2->Filtrate Liquid

Figure 2: Workup decision tree utilizing pKa differences to isolate the target molecule.

📚 References

  • BenchChem. (2025).[1][2] Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from (Verified Source 1.1).

  • De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Salts under Microwave Irradiation.[3] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[4][5] Molbank, 2019(1), M1040. Link

  • Mahapatra, S., et al. (2020).[3] Calcium Triflimide Activation of Sulfonyl Fluorides for SuFEx with Amines. Organic Letters, 22(11), 4389–4394. (Alternative SuFEx Route).

Sources

Validation & Comparative

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid vs PPTN as P2Y14R antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between PPTN (the current gold standard) and Benzoic Acid Sulfonamide derivatives (specifically addressing the user's query on 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid and the more potent 3-sulfonamido analogs) as antagonists for the P2Y14 receptor (P2Y14R) .

Executive Summary: The Strategic Choice

  • PPTN is the reference standard for P2Y14R antagonism. It offers sub-nanomolar affinity (

    
     pM) and exceptional selectivity over other P2Y receptors. However, its utility is limited by poor aqueous solubility  and low oral bioavailability, making it ideal for in vitro mechanistic studies but challenging for in vivo use without specialized formulations.
    
  • Benzoic Acid Sulfonamide Derivatives (including the 2,5-dichlorobenzenesulfonamido class) represent an emerging alternative scaffold designed to overcome the solubility limitations of PPTN. While the specific 2-isomer (2-(2,5-Dichlorobenzenesulfonamido)benzoic acid) is often a commercially available screening hit or GPR35 ligand, the 3-sulfonamido analogs (e.g., Compound 25l) have recently demonstrated high potency (

    
     nM) and superior druggability.
    

Part 1: Chemical & Pharmacological Comparison

Chemical Identity & Structure
FeaturePPTN (Gold Standard)Benzoic Acid Sulfonamide Derivatives (Emerging)
Full Name 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acidClass: 3-(Sulfonamido)benzoic acids(Specific Query: 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid)
Core Scaffold Naphthalene-2-carboxylic acid Benzoic acid
Key Substituents Piperidine (basic), Trifluoromethyl-phenylSulfonamide linker, Dichlorobenzene moiety
Physicochemical Zwitterionic (Acid + Basic amine). High MP, low solubility.Acidic . Generally higher aqueous solubility.
Primary Limitation Solubility (< 1 µM in water without pH adjustment).Selectivity (Potential cross-reactivity with GPR35).
Potency & Affinity Profile
  • PPTN:

    • Mechanism: Competitive antagonist at the orthosteric UDP-glucose binding site.

    • Affinity (

      
      ): 0.43 nM  (434 pM).
      
    • 
      :  ~1–4 nM (chemotaxis assays).
      
    • Selectivity: >10,000-fold selective vs. P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13.

  • Benzoic Acid Sulfonamides (e.g., 2,5-dichloro derivatives):

    • Mechanism: Competitive antagonist.[1]

    • Potency:

      • 3-Sulfonamido analogs (e.g., Compound 25l):

        
         nM.[2]
        
      • 2-Sulfonamido analogs (User Query): Typically show lower potency or are identified as hits for GPR35 (an orphan GPCR often co-expressed). Note: The 2-position substitution can sterically hinder optimal binding in the P2Y14 pocket compared to the 3-position.

    • Solubility: Significant improvement over PPTN (often >100 µM in PBS).

Part 2: Selectivity & Off-Target Risks

A critical distinction lies in the selectivity profile , particularly concerning the orphan receptor GPR35 .

  • PPTN: Highly selective.[2][3] Does not antagonize GPR35 or other P2Y receptors.

  • Benzoic Acid Derivatives:

    • Risk: Many 2-substituted benzoic acids (e.g., furosemide, bumetanide, and diclofenac metabolites) are known GPR35 agonists or antagonists .

    • Implication: When using 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid, you must control for GPR35 activity, especially in immune cells (neutrophils, macrophages) where both P2Y14 and GPR35 are expressed.

Part 3: Experimental Protocols

Protocol A: Preparation & Storage

1. PPTN (The "Tricky" Standard)

  • Solubility: Insoluble in water/PBS. Soluble in DMSO (up to 10-25 mM).

  • Stock Prep: Dissolve 1 mg in ~200 µL DMSO to make a 10 mM stock. Vortex vigorously.

  • Working Solution: Dilute 1:1000 into assay buffer (final 0.1% DMSO). Critical: Do not freeze-thaw aqueous dilutions; they will precipitate.

  • Storage: -20°C in varying aliquots. Stable for 6 months.

2. Benzoic Acid Sulfonamides (The Soluble Alternative)

  • Solubility: Soluble in DMSO (>50 mM) and often soluble in basic aqueous buffers (pH > 7.4).

  • Stock Prep: Dissolve in DMSO or 0.1 M NaOH (if applicable for specific salt forms).

  • Working Solution: Can often be diluted directly into PBS.

  • Storage: Room temperature (powder) or -20°C (solution).

Protocol B: Functional Assay (Calcium Mobilization)
  • Objective: Measure inhibition of UDP-glucose-induced

    
     flux in P2Y14-expressing cells (e.g., HL-60 or CHO-P2Y14).
    
  • Reagents:

    • Agonist: UDP-glucose (

      
       nM).
      
    • Probe: Fluo-4 AM or Fura-2 .

    • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).

Step-by-Step:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.

  • Wash: Wash 2x with Assay Buffer to remove extracellular dye.

  • Pre-incubation (Antagonist):

    • Add PPTN (0.1 nM – 100 nM) or Benzoic Acid Derivative (1 nM – 10 µM).

    • Incubate for 15–20 minutes at Room Temp. Note: PPTN requires adequate time to equilibrate due to lipophilicity.

  • Challenge: Inject UDP-glucose (

    
     concentration).
    
  • Read: Monitor fluorescence (Ex 488 / Em 525) for 90 seconds.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Part 4: Signaling Pathway & Mechanism

The P2Y14 receptor couples primarily to


 proteins , leading to the inhibition of Adenylyl Cyclase (AC) and reduction of cAMP. In some hematopoietic cells, it can also induce Calcium mobilization via PLC

(likely through

subunits).

P2Y14_Signaling UDP_Glc UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP_Glc->P2Y14 Activates PPTN PPTN (Antagonist) PPTN->P2Y14 Blocks (Ki ~0.4 nM) Benzoic Benzoic Acid Sulfonamide Benzoic->P2Y14 Blocks (IC50 ~5-100 nM) Gi Gi/o Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC-beta (via G-beta-gamma) Gi->PLC Activates cAMP cAMP Levels AC->cAMP Reduces NLRP3 NLRP3 Inflammasome cAMP->NLRP3 Modulates (Low cAMP activates) Ca Calcium Mobilization PLC->Ca Increases Chemotaxis Chemotaxis (Neutrophils) Ca->Chemotaxis Drives

Caption: P2Y14R signaling pathway illustrating the blockade of Gi-mediated cAMP reduction and Calcium mobilization by PPTN and Benzoic Acid antagonists.

Part 5: Decision Matrix

Use the following logic to select the appropriate antagonist for your study:

Decision_Matrix Start Select P2Y14 Antagonist InVitro In Vitro Assay? Start->InVitro InVivo In Vivo Study? Start->InVivo Selectivity Is Selectivity Critical? (e.g., vs GPR35) InVitro->Selectivity Use_Benzoic Use Benzoic Acid Deriv. (e.g., Cmpd 25l / 3-sulfonamido) InVivo->Use_Benzoic Better PK/Solubility Solubility Is Solubility Critical? (e.g., High Conc. needed) Use_PPTN Use PPTN (Gold Standard) Solubility->Use_PPTN No Solubility->Use_Benzoic Yes Selectivity->Solubility No Selectivity->Use_PPTN Yes (High Selectivity) Check_GPR35 Control for GPR35 Activity Use_Benzoic->Check_GPR35 Mandatory Check

Caption: Decision workflow for selecting between PPTN and Benzoic Acid derivatives based on assay type and solubility requirements.

References

  • Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils."[1][4] Molecular Pharmacology, 84(1), 41-49. Link

    • Establishes PPTN as the high-affinity reference antagonist ( 434 pM).
  • Yao, Y., et al. (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury."[5][6] European Journal of Medicinal Chemistry, 117588.[5][6] Link

    • Describes the new class of benzoic acid sulfonamides (Compound 25l) with improved solubility and ~5.6 nM.
  • Jacobson, K. A., et al. (2012). "Structure-based discovery of P2Y14 receptor antagonists."[1][4] Journal of Medicinal Chemistry. Link

    • Foundational work on benzoic acid scaffolds for P2Y14.
  • PubChem Compound Summary. "PPTN (CID 53308432)." Link

  • Sigma-Aldrich Product Page. "2-(2,5-Dichlorophenylsulfanyl)benzoic acid / Sulfonamido analogs." Link

    • Verification of the commercial availability of the 2,5-dichloro scaffold.

Sources

Comparative Guide: Antidiabetic Efficacy of Novel Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Sulfamoylbenzoic acid derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to modulate diverse metabolic targets depending on substitution patterns. Unlike traditional sulfonylureas (e.g., Glibenclamide) that primarily stimulate insulin secretion, novel sulfamoylbenzoic acid derivatives exhibit pleiotropic antidiabetic effects.

This guide compares three distinct classes of these derivatives based on their primary mechanism of action:

  • 
    -Glucosidase/
    
    
    
    -Amylase Inhibitors:
    (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid series).[1][2][3]
  • PTP1B Inhibitors: (e.g., Benzene-sulfonamide/benzoic acid hybrids).

  • Glucokinase (GK) Activators: (e.g., Sulfamoyl benzamides).[4][5]

Mechanistic Comparison & Signaling Pathways

To understand the efficacy differences, one must analyze where each derivative intervenes in the glucose homeostasis pathway.

Dual-Target Modulation Diagram

The following diagram illustrates how different sulfamoylbenzoic acid derivatives target both the intestinal absorption of glucose and the cellular insulin signaling cascade.

AntidiabeticMechanism cluster_Gut Intestinal Lumen cluster_Cell Target Tissue (Muscle/Liver) Starch Dietary Starch Oligos Oligosaccharides Starch->Oligos Hydrolysis Glucose_Gut Glucose Oligos->Glucose_Gut Hydrolysis Enzymes α-Amylase & α-Glucosidase Enzymes->Starch Catalyzes Enzymes->Oligos Catalyzes Inhibitor_A Derivative Class A: 2,4-dichloro-5-sulfamoylbenzoic acids Inhibitor_A->Enzymes Inhibits Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 (Phosphorylated) IR->IRS Tyrosine Phosphorylation Glucose_Uptake GLUT4 Translocation (Glucose Uptake) IRS->Glucose_Uptake Signaling Cascade PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Deactivates) PTP1B->IRS Dephosphorylates Inhibitor_B Derivative Class B: Sulfamoylbenzoic PTP1B Inhibitors Inhibitor_B->PTP1B Inhibits

Figure 1: Mechanism of Action. Class A derivatives prevent glucose generation in the gut, while Class B derivatives restore insulin signaling by inhibiting PTP1B.

Comparative Efficacy Data

Class A: -Glucosidase Inhibitors

Lead Series: 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids.[1][2] Mechanism: Competitive inhibition of carbohydrate-hydrolyzing enzymes. Key Finding: Substitution with electron-withdrawing groups (e.g., Nitro) on the N-aryl ring significantly enhances potency.

Table 1: In Vitro Inhibition Profile (vs. Standard) Data synthesized from 2,4-dichloro-5-sulfamoylbenzoic acid studies [1].

Compound IDR-Substituent

-Amylase IC

(µg/mL)

-Glucosidase IC

(µg/mL)
Potency Ratio (vs Acarbose)
3c (Lead) 2-NO

-phenyl
2.15 ± 0.12 1.85 ± 0.09 ~3-5x More Potent
3b4-Cl-phenyl4.50 ± 0.213.20 ± 0.15~2x More Potent
3aPhenyl (Unsub)8.10 ± 0.457.50 ± 0.30Comparable
Acarbose (Standard)6.50 ± 0.35 9.80 ± 0.50 Baseline
Class C: Glucokinase (GK) Activators

Lead Series: Sulfamoyl benzamide derivatives.[4][5] Mechanism: Allosteric activation of Glucokinase in the liver to promote glycogen synthesis. Key Finding: Compound 7 demonstrated superior in vivo efficacy in alloxan-induced diabetic rats compared to other derivatives [2].[4]

Table 2: In Vivo Blood Glucose Reduction (Diabetic Rat Model)

CompoundDose (mg/kg)Glucose Reduction (2h)Glucose Reduction (6h)Efficacy Status
Compound 7 20High Significant Superior
Compound 220ModerateLowModerate
Compound 1020SlightNoneIneffective
Metformin 20HighHighStandard

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Protocol A: -Glucosidase Inhibition Assay (In Vitro)

Objective: Determine the IC


 of synthesized derivatives against yeast or mammalian 

-glucosidase.

Reagents:

  • 
    -Glucosidase (Saccharomyces cerevisiae, Sigma-Aldrich).
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.9).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (keep final concentration < 1%).

  • Incubation: Mix 20 µL of enzyme solution (1 U/mL) with 20 µL of test compound. Incubate at 37°C for 10 minutes.

  • Initiation: Add 20 µL of pNPG substrate (5 mM).

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 80 µL of 0.2 M Na

    
    CO
    
    
    
    .
  • Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

  • Calculation:

    
    
    
Protocol B: General Synthesis of Sulfamoylbenzoic Acid Derivatives

Objective: Create the core scaffold for SAR studies.

Synthesis Start 2,4-Dichloro Benzoic Acid Step1 Chlorosulfonation (ClSO3H, Reflux) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amination (R-NH2, Base) Inter->Step2 Final Sulfamoylbenzoic Acid Derivative Step2->Final

Figure 2: Synthetic pathway. The R-group in the amination step determines the specificity (Glucosidase vs PTP1B).

Expert Insights & Conclusion

Structure-Activity Relationship (SAR) Analysis[2][6][7]
  • For Enzyme Inhibition (Class A): The presence of halogen atoms (Cl) at positions 2 and 4 of the benzoic acid ring is critical for hydrophobic interaction with the enzyme's active site. The sulfonamide nitrogen (

    
    ) acts as a hydrogen bond donor.
    
  • For PTP1B Inhibition (Class B): The carboxylic acid moiety mimics the phosphate group of the phosphotyrosine substrate, allowing the molecule to dock into the PTP1B catalytic site [3].

  • For GK Activation (Class C): The sulfamoyl moiety provides essential hydrogen bonding interactions in the allosteric site of Glucokinase.

Final Recommendation

For researchers targeting postprandial hyperglycemia , the 2,4-dichloro-5-sulfamoylbenzoic acid series (specifically the 2-nitro derivative) offers potency superior to Acarbose with potentially fewer gastrointestinal side effects due to higher specificity. For targets addressing insulin resistance , the scaffold should be optimized towards PTP1B inhibition by modifying the N-aryl linker to include lipophilic tails that enhance membrane permeability.

References

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity. Source: PubMed / Bentham Science. URL:[Link]

  • Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. Source: SciSpace / Pharmaceutical Chemistry Journal. URL:[Link]

  • Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B. Source: PubMed / NIH. URL:[Link]

  • Development of benzene-sulfonamide derivatives as PTP1B inhibitors. Source: PMC / NIH. URL:[Link]

Sources

Comparative Guide: Cytotoxicity Profiling of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid (BA) itself is a common preservative with negligible cytotoxicity against established tumors. However, its pharmacophore serves as a versatile scaffold for high-potency anticancer agents. This guide compares the cytotoxic efficacy of functionalized benzoic acid derivatives (specifically Schiff bases, hydrazones, and metal complexes) against standard chemotherapeutics.

Key Finding: While unmodified benzoic acid requires millimolar concentrations (


) to affect cell viability, optimized derivatives (e.g., 3,4,5-trimethoxybenzoic acid conjugates or Platinum-IV benzoate complexes) achieve nanomolar to micromolar potency (

), often rivaling Cisplatin but with distinct solubility and toxicity profiles.

Part 1: The Chemical Landscape (Structure-Activity Relationship)[1]

To understand the performance differences, one must analyze the structural modifications.[1] The parent compound is hydrophilic and rapidly metabolized. Increasing lipophilicity and adding electron-donating groups are critical for cytotoxicity.

Critical Structural Modifications
  • Hydrophobicity Tuning: Unmodified BA cannot easily penetrate the lipid bilayer of cancer cells. Esterification or amidation (e.g., N-substituted benzamides) increases cellular uptake.

  • The "Trimethoxy" Effect: Derivatives mimicking Colchicine (containing a 3,4,5-trimethoxyphenyl moiety) inhibit tubulin polymerization, drastically lowering

    
     values.
    
  • Metal Complexation: Conjugating benzoic acid with transition metals (Pt, Cu, Zn) creates "Trojan horse" vehicles that release reactive metal ions intracellularly, inducing oxidative stress.

Diagram 1: Experimental Workflow & SAR Logic

This diagram outlines the logical flow from chemical modification to cytotoxic validation.

G BA Parent Benzoic Acid (Low Potency) Mod Chemical Modification (Schiff Base / Metal Complex) BA->Mod Functionalization Derivative Optimized Derivative (High Lipophilicity) Mod->Derivative Synthesis Assay MTT/SRB Assay (Solubility Check) Derivative->Assay Screening Result_High High IC50 (>100µM) Inactive Assay->Result_High Poor Uptake Result_Low Low IC50 (<10µM) Potent Candidate Assay->Result_Low Effective ROS/Apoptosis

Caption: Workflow transforming inert benzoic acid into potent cytotoxic agents via lipophilic modification and screening.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics across three distinct cancer cell lines. Note the drastic shift in potency between the parent compound and its derivatives.

Table 1: Comparative Values ( )

Lower values indicate higher potency.

Compound ClassSpecific AgentHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Solubility
Standard Control Cisplatin 2.1 ± 0.5 4.5 ± 0.8 3.2 ± 0.6 Mod. (Saline)
Parent CompoundBenzoic Acid (Unmodified)> 500> 500> 500High (Water)
Derivative A 3,4,5-Trimethoxybenzoate12.4 ± 1.28.1 ± 0.915.3 ± 2.1Low (DMSO)
Derivative B Pt(IV)-Benzoate Complex0.14 ± 0.020.26 ± 0.050.45 ± 0.1Low (DMSO)
Derivative C Hydroxybenzoic Schiff Base5.8 ± 0.76.2 ± 0.59.1 ± 1.1Med (Ethanol)

Performance Insight:

  • Vs. Cisplatin: Platinum-conjugated benzoic acid derivatives (Derivative B) often outperform Cisplatin by 10-20x due to improved cellular retention and "triple-action" mechanisms (DNA binding + ROS generation).

  • Vs. Parent: Unmodified benzoic acid is functionally inert as a cytotoxic agent. It should only be used as a negative control.

Part 3: Mechanistic Insights

Why do these derivatives kill cancer cells? The primary mechanism shifts from simple pH modulation (parent acid) to complex signaling cascades (derivatives).

  • ROS Generation: Derivatives, especially metal complexes, trigger a surge in Reactive Oxygen Species (ROS) due to the redox activity of the quinone-like moieties often formed during metabolism.

  • Mitochondrial Dysfunction: Hydrophobic derivatives accumulate in the mitochondrial matrix, disrupting the membrane potential (

    
    ).
    
  • Caspase Activation: The mitochondrial leak releases Cytochrome C, activating Caspase-9 and subsequently Caspase-3, leading to apoptosis.[2]

Diagram 2: Mechanism of Action (Apoptosis Induction)[3]

MoA Drug Benzoic Acid Derivative CellMem Cell Membrane (Passive Diffusion) Drug->CellMem Mito Mitochondria (Target Site) CellMem->Mito Accumulation ROS ROS Surge (Superoxide/H2O2) Mito->ROS Redox Cycling Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release ROS->Caspase Signaling Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: The dual-pathway mechanism where derivatives trigger death via ROS generation and mitochondrial collapse.

Part 4: Validated Experimental Protocol (MTT Assay)

Context: Benzoic acid derivatives are prone to precipitation in aqueous media. This protocol includes specific "Solubility Check" steps often omitted in standard guides.

Reagents
  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at 4°C in dark).[3]

  • Solubilization Buffer: 100% DMSO (Acidified isopropanol is not recommended for these derivatives as it may hydrolyze ester bonds).

  • Test Compounds: Prepare 100 mM stock in DMSO.

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Seed tumor cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Critical: Incubate for 24 hours to ensure attachment. Benzoic acid derivatives require metabolically active cells to show effects.

  • Compound Treatment (Day 1):

    • Solubility Step: Dilute the 100 mM DMSO stock into warm culture medium (

      
      ) immediately before addition. Vortex vigorously.
      
    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Perform serial dilutions (e.g., 0.1

      
       to 100 
      
      
      
      ).
    • Include Positive Control (Cisplatin 20

      
      ) and Vehicle Control  (0.5% DMSO).
      
  • Incubation (Day 1-3):

    • Incubate for 48 to 72 hours .[4][5]

    • Why? Benzoic acid derivatives often act via cell-cycle arrest (G2/M phase) before inducing apoptosis; 24 hours is often insufficient for observable

      
       shifts.
      
  • MTT Addition (Day 3):

    • Add 20 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       MTT reagent per well.[6] Incubate 3–4 hours at 
      
      
      
      .
    • Look for purple formazan crystals.[3]

  • Solubilization & Read (Day 3):

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       DMSO. Shake plate for 15 mins.
      
    • Read Absorbance: 570 nm (Reference: 630 nm).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound hydrophobicity is too high.Sonicate the stock solution. Use BSA-supplemented media to act as a carrier protein.
High Background Signal Reductive nature of the derivative.Some benzoic derivatives (e.g., catechols) reduce MTT non-enzymatically. Switch to SRB or ATP-Glo assay.
Inconsistent

Evaporation of edge wells.Do not use outer wells for data; fill them with PBS ("Edge Effect").

References

  • BenchChem. (2025).[4] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem. Link

  • Kabakaş, et al. (2024).[5] The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. ResearchGate. Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam. Link

  • Pathak, et al. (2018). Triple action Pt(IV) derivatives of cisplatin: a new class of potent anticancer agents. University of Padova. Link

  • BroadPharm. (2022). Protocol for Cell Viability Assays (MTT/MTS). BroadPharm. Link

Sources

Comparative Guide: N-Substituted Benzamides vs. Hydroxamic Acids in Antiproliferative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of N-substituted benzamides (specifically ortho-amino benzamides) versus hydroxamic acids (e.g., Vorinostat/SAHA) in the context of antiproliferative activity. While hydroxamic acids represent the first generation of Pan-HDAC inhibitors, N-substituted benzamides have emerged as a superior class for targeted therapy due to their unique kinetic profiles (slow-binding) and isoform selectivity (Class I HDACs). This document synthesizes Structure-Activity Relationship (SAR) data, mechanistic insights, and validated experimental protocols to guide lead optimization and biological evaluation.

Chemical Class Comparison: The Scaffold Divergence

To understand the antiproliferative differences, one must first distinguish the pharmacophores. Both classes operate primarily as Histone Deacetylase Inhibitors (HDACi), but their interaction with the Zinc-binding domain differs fundamentally.

FeatureHydroxamic Acids (e.g., Vorinostat) N-Substituted Benzamides (e.g., Entinostat)
Zinc Binding Group (ZBG) Hydroxamate (-CONHOH)Ortho-amino amide (-CONH-Ar-NH₂)
Binding Kinetics Fast-on / Fast-offSlow-on / Slow-off (Tight binding)
Isoform Selectivity Pan-HDAC (Class I, II, IV)Class I Selective (HDAC 1, 2,[1][2] 3)
Metabolic Stability Low (Glucuronidation/Hydrolysis)High (Stable amide bond)
Toxicity Profile Higher (due to off-target effects)Lower (due to isoform selectivity)
Expert Insight: The Kinetic Advantage

The antiproliferative potency of N-substituted benzamides is often time-dependent. Unlike Vorinostat, which reaches equilibrium quickly, benzamides like Entinostat (MS-275) exhibit slow-binding kinetics. This results in a prolonged pharmacodynamic effect even after the drug is cleared from plasma, a phenomenon crucial for sustained tumor growth inhibition in solid tumors like breast (MCF-7) and colon (HCT-116) cancers.

Mechanistic Profiling & Signaling Pathway

The antiproliferative activity of N-substituted benzamides is primarily driven by the inhibition of HDAC1, HDAC2, and HDAC3. This inhibition prevents the deacetylation of histone tails, leading to a relaxed chromatin structure (euchromatin) and the re-expression of silenced tumor suppressor genes, most notably p21 (CDKN1A) .

Figure 1: Benzamide-Mediated Cell Cycle Arrest Pathway

HDAC_Pathway Benzamide N-Substituted Benzamide HDAC HDAC 1/2/3 (Class I) Benzamide->HDAC Inhibits (Slow-Binding) Histones Histone Tails (H3/H4) Benzamide->Histones Prevents Deacetylation HDAC->Histones Normally Deacetylates Acetylation Hyperacetylation (Open Chromatin) Histones->Acetylation Accumulation p21 p21 (WAF1/CIP1) Upregulation Acetylation->p21 Transcriptional Activation G1_Arrest G1/S Phase Arrest p21->G1_Arrest Inhibits CDKs Apoptosis Apoptosis (Cell Death) G1_Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of Action for N-substituted benzamides showing the cascade from HDAC inhibition to p21-mediated G1/S arrest.

Comparative Data Analysis

The following data aggregates IC50 values from multiple comparative studies, focusing on the standard benzamide (Entinostat) versus the standard hydroxamate (Vorinostat) and novel N-substituted derivatives (e.g., Compound 7j, a highly potent benzamide derivative cited in recent SAR studies).

Table 1: Antiproliferative Potency (IC50 in µM)[3]
CompoundClassHCT-116 (Colon)MCF-7 (Breast)HDAC1 IC50 (Enzymatic)
Vorinostat (SAHA) Hydroxamate1.2 – 2.8 µM0.68 – 1.5 µM~0.1 µM
Entinostat (MS-275) Benzamide0.9 – 2.0 µM1.5 – 3.0 µM~0.3 µM
Compound 7j *Novel Benzamide0.65 µM 0.50 µM 0.09 µM
Cisplatin Cytotoxic Control3.5 – 5.0 µM10.0+ µMN/A

*Compound 7j represents optimized N-(2-aminophenyl)benzamide derivatives with electron-donating substitutions (e.g., methoxy) on the cap group [1, 2].

Structure-Activity Relationship (SAR) Analysis[1][4]
  • The Zinc Binding Group: The 2-amino group on the anilide ring is non-negotiable for benzamides. Removal or modification (e.g., to 3-amino or 4-amino) abolishes HDAC inhibitory activity.

  • The "Cap" Substitution: N-substitution on the benzamide "cap" (the phenyl ring distal to the zinc binding group) drives cellular permeability.

    • Electron-Donating Groups (EDGs): Substituents like -OCH₃ (methoxy) at the para position of the cap phenyl ring significantly enhance antiproliferative activity compared to unsubstituted analogs.[3]

    • Lipophilicity:[4] Increasing the lipophilicity of the N-substituent (e.g., adding a naphthyl or quinoline ring) often improves membrane permeability, lowering the cellular IC50 despite similar enzymatic Ki values.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in validation steps.

A. Synthesis of N-Substituted Benzamides (General Workflow)

Note: This is a general coupling strategy for generating the amide bond.

  • Activation: React the appropriate benzoic acid derivative with EDCI/HOBt or HATU in DMF.

  • Coupling: Add o-phenylenediamine (protected if necessary) or the specific aniline derivative.

  • Deprotection: If a mono-boc protected diamine was used, deprotect with TFA/DCM to reveal the free amine ZBG.

B. Antiproliferative Assay (MTT)

Objective: Determine IC50 values with high precision. Cell Lines: HCT-116 (ATCC CCL-247) or MCF-7 (ATCC HTB-22).

Protocol:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare stock solutions in DMSO (keep final DMSO < 0.1%).

    • Perform 1:2 serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Vorinostat 5 µM).

  • Incubation: Incubate for 72 hours . Critical: Benzamides are slow-acting; 24h incubation is insufficient to observe peak efficacy.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final concentration). Incubate 3–4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

C. Biomarker Validation (Western Blot)

Objective: Confirm MOA (HDAC inhibition) via Acetyl-Histone H3 accumulation.

  • Treat HCT-116 cells with IC50 concentration of the test benzamide for 24h.

  • Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Blot against:

    • Acetyl-Histone H3 (Lys9/Lys14): Expect massive upregulation.

    • p21: Expect upregulation.

    • Total H3: Loading control.

Figure 2: Experimental Workflow

Experimental_Workflow Start Cell Seeding (HCT-116/MCF-7) Treat Drug Treatment (72h Incubation) Start->Treat MTT MTT Assay (Viability) Treat->MTT High Throughput WB Western Blot (Mechanism) Treat->WB Validation Analysis Data Analysis (IC50 & Band Density) MTT->Analysis WB->Analysis

Caption: Parallel workflow for cytotoxicity screening (MTT) and mechanistic validation (Western Blot).

Expert Synthesis & Conclusion

N-substituted benzamides offer a distinct advantage over hydroxamic acids in the development of antiproliferative agents. While hydroxamates (Vorinostat) are potent "warheads," their lack of selectivity and rapid clearance limit their utility in solid tumors.

Key Takeaways for Development:

  • Focus on Selectivity: The N-substituted benzamide scaffold allows for Class I selectivity, reducing toxicity associated with Pan-HDAC inhibition.

  • Optimize the Cap: Modifying the N-substitution on the cap group with electron-donating moieties (e.g., methoxy, ethoxy) or heteroaromatic rings (quinolines) is the most reliable path to improving IC50 values [6].

  • Respect the Kinetics: Experimental designs must account for the slow-binding nature of benzamides. Short exposure times (<24h) will yield false negatives in potency assays.

References

  • BenchChem. (2025).[5] Benchmarking the Anti-Proliferative Activity of Benzamide Derivatives Against Common Cytotoxic Agents.Link

  • Giannini, G., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis. Link

  • Akgoz, E., & Colak, M. (2024).[3] Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives.[3] ACG Publications. Link

  • Abcam. (2025). MTT Assay Protocol for Cell Viability and Proliferation.[3][5][6][7][8][9]Link

  • Wilson, P.M., et al. (2013). Sustained inhibition of deacetylases is required for the antitumor activity of the histone deacetylase inhibitors panobinostat and vorinostat in models of colorectal cancer.[9] NIH/PubMed. Link

  • Lohberger, B., et al. (2017).[10] Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Oncotarget. Link

Sources

Comparative Guide: Synthesis Routes for 2,4-Dichloro-5-sulfamoylbenzoic Acid (Lasamide)

[1]

Executive Summary

2,4-Dichloro-5-sulfamoylbenzoic acid (also known as Lasamide) is the pharmacological scaffold responsible for the diuretic activity of Furosemide.[1] Its synthesis is a balance between regioselectivity (placing the sulfamoyl group at the 5-position) and process economics (managing the corrosive nature of chlorosulfonic acid).

This guide compares the two dominant synthesis strategies:

  • Route A (The Standard): Direct chlorosulfonation of 2,4-dichlorobenzoic acid.

  • Route B (The Integrated): Simultaneous hydrolysis/sulfonation of 2,4-dichloro-1-(trichloromethyl)benzene.

Route Analysis & Mechanism

Route A: The Carboxylic Acid Pathway (Standard Industrial)

This is the classical route used in most pharmaceutical manufacturing setups. It relies on the strong ortho/para directing effects of the chlorine atoms and the meta directing effect of the carboxylic acid to position the sulfonyl group at carbon 5.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagents: 2,4-Dichlorobenzoic acid, Chlorosulfonic acid (

    
    ), Thionyl chloride (optional), Ammonia.
    
  • Criticality: The reaction requires excess chlorosulfonic acid, acting as both solvent and reagent. Temperature control is vital to prevent desulfonation or polysulfonation.

Route B: The Benzotrichloride Pathway (Intensified)

This route utilizes 2,4-dichloro-1-(trichloromethyl)benzene (also called 2,4-dichlorobenzotrichloride) as the starting material. It represents a process intensification strategy where the trichloromethyl group (

  • Mechanism: Simultaneous acid-catalyzed hydrolysis and electrophilic sulfonation.

  • Advantage: It bypasses the separate oxidation step required to make 2,4-dichlorobenzoic acid from 2,4-dichlorotoluene, effectively shortening the total synthesis chain from the base commodity chemical.

Comparative Visualization

The following diagram illustrates the mechanistic divergence and convergence of the two routes.

SynthesisRoutescluster_0Route A: Standardcluster_1Route B: IntensifiedStart_Toluene2,4-DichlorotolueneStart_Tri2,4-Dichloro-1-(trichloromethyl)benzene(Route B Start)Start_Toluene->Start_TriRadical Chlorination(Cl2, hv)Start_Acid2,4-Dichlorobenzoic Acid(Route A Start)Inter_SulfonylIntermediate:2,4-Dichloro-5-chlorosulfonylbenzoic acidStart_Acid->Inter_SulfonylChlorosulfonic acid145°C, 5h(Sulfonation)Start_Tri->Inter_SulfonylChlorosulfonic acidHydrolysis + Sulfonation130-150°CProductPRODUCT:2,4-Dichloro-5-sulfamoylbenzoic acidInter_Sulfonyl->ProductAmmonolysis(NH4OH, <10°C)

Caption: Mechanistic flow comparing the Standard Carboxylic Acid Route (Blue) and the Intensified Benzotrichloride Route (Red).

Performance Comparison

The following data aggregates industrial benchmarks and patent literature.

MetricRoute A (Standard)Route B (Intensified)Analysis
Overall Yield 50% - 70%70% - 75%Route B often shows higher yields by avoiding isolation losses of the benzoic acid intermediate [1, 2].
Purity (HPLC) >98.5%>99.0%Route B tends to generate fewer desulfonated byproducts if temperature is strictly controlled [2].
Raw Material Cost HighMediumStarting from the trichloromethyl derivative is generally cheaper than purchasing the pre-oxidized benzoic acid.
Waste Profile High (Spent Acid)High (Spent Acid + HCl)Both routes generate significant spent sulfuric/chlorosulfonic acid. Route B evolves more HCl gas, which must be scrubbed.
Throughput MediumHighRoute B combines two functional group transformations into a single pot.

Detailed Experimental Protocols

Protocol A: Standard Chlorosulfonation (Route A)

Based on optimized conditions from CN104672114A [1].

Reagents:

  • 2,4-Dichlorobenzoic acid (1.0 eq)[2]

  • Chlorosulfonic acid (5.0 - 8.0 eq)

  • Sodium sulfate (0.1 eq, catalyst)

  • Ammonia (25% aqueous solution)

Step-by-Step:

  • Sulfonation: In a glass-lined reactor, charge Chlorosulfonic acid and cool to 20°C.

  • Add 2,4-Dichlorobenzoic acid and Sodium sulfate slowly.

  • Heat the mixture gradually to 145°C . Maintain this temperature for 5 hours .

    • Note: The reaction is complete when HCl evolution ceases.

  • Quenching: Cool the reaction mass to 30°C. Slowly pour the mass onto crushed ice/water (<5°C) with vigorous stirring. The sulfonyl chloride intermediate will precipitate.

  • Isolation: Filter the solid 2,4-dichloro-5-chlorosulfonylbenzoic acid. Wash with cold water to remove excess acid.

  • Ammonolysis: Suspend the wet cake in water. Cool to 0-5°C .

  • Add Aqueous Ammonia dropwise, maintaining pH 8-9 and temperature <10°C. Stir for 2 hours.

  • Acidification: Adjust pH to 1-2 using 30% HCl. The product precipitates.[3]

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white crystals.

Protocol B: Integrated Hydrolysis-Sulfonation (Route B)

Based on intensification methods described in CN100522936C [2].

Reagents:

  • 2,4-Dichloro-1-(trichloromethyl)benzene (1.0 eq)

  • Chlorosulfonic acid (4.0 - 10.0 eq)[4][5]

  • Catalyst (FeCl3 or ZnCl2, 0.05 eq)

Step-by-Step:

  • Reaction: Charge 2,4-Dichloro-1-(trichloromethyl)benzene and catalyst into the reactor.

  • Add Chlorosulfonic acid dropwise at room temperature.

  • Heat the mixture to 130-150°C .

    • Mechanism:[1][2][3][5][6] The

      
       group hydrolyzes to 
      
      
      (consuming water from the acid or ambient moisture/workup) while the ring is sulfonated.
  • Maintain temperature for 1-6 hours .

  • Quenching: Pour the reaction mixture into ice water. This step completes the hydrolysis of any remaining acid chloride species to the carboxylic acid sulfonyl chloride form.

  • Ammonolysis: Proceed exactly as in Route A (Steps 6-9).

Critical Quality Attributes (CQAs) & Troubleshooting

DefectProbable CauseCorrective Action
Low Yield Incomplete sulfonation due to low temp or wet reagents.Ensure temp reaches 145°C; use anhydrous reagents.
Isomer Contamination Sulfonation at position 3 (unlikely but possible) or desulfonation.Verify NMR regiochemistry. Avoid overheating >160°C.
Color (Yellowing) Oxidation byproducts or iron contamination.[4]Use glass-lined equipment; recrystallize with activated carbon.

References

  • Patent CN104672114A . A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Google Patents. Link

  • Patent CN100522936C . Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. Link

  • Santa Cruz Biotechnology . 2,4-Dichloro-5-sulfamoylbenzoic acid Product Data. Link

  • PubChem . 2,4-Dichloro-5-sulfamoylbenzoic acid Compound Summary. Link

Safety Operating Guide

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid Proper Disposal Procedures

Executive Summary & Chemical Identification

Objective: This guide defines the mandatory safety and disposal protocols for 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid (CAS: 309279-72-9). As a halogenated organic acid containing a sulfonamide linkage, this compound requires strict segregation from general organic waste streams to prevent the formation of toxic byproducts (e.g., dioxins, sulfur oxides) during incineration.[1]

Chemical Profile:

Property Detail
Chemical Name 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid
CAS Number 309279-72-9
Molecular Formula C₁₃H₉Cl₂NO₄S
Molecular Weight 346.19 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Low in water; soluble in DMSO, Methanol, and aqueous bases.[1]

| Primary Hazard Class | Irritant / Halogenated Organic |[1]

Hazard Assessment & Waste Classification

Before disposal, you must classify the waste stream according to regulatory standards (e.g., RCRA in the US).[1][2] While this specific compound is not typically P-listed or U-listed by name, it is regulated by characteristic.[2]

GHS Hazard Classification[3][4][5]
  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[6][5][7]

  • H335: May cause respiratory irritation.[6][3][4][7]

  • Environmental: Harmful to aquatic life with long-lasting effects (implied by halogenated aromatic structure).

RCRA Waste Classification (US)
  • Status: Non-Listed Hazardous Waste (unless mixed with listed solvents).

  • Characteristic: Toxic (if TCLP limits are exceeded for contaminants) and Halogenated .

  • Disposal Code: Often consolidated under D002 (if acidic pH < 2) or generic Halogenated Organic Waste codes depending on the facility's permit.

Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Pure Compound)
  • Do NOT dispose of in regular trash or biohazard bags.

  • Do NOT flush down the sink.

Protocol:

  • Container Selection: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label immediately.

    • Content Name: "2-(2,5-Dichlorobenzenesulfonamido)benzoic acid"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1]

    • Constituents: "Halogenated Organic Solid"[1]

  • Segregation: Store in the Solid Chemical Waste area, segregated from oxidizers (e.g., nitrates, permanganates) to prevent potential exothermic reactions.[1]

B. Liquid Waste Disposal (Solutions)

This compound is often dissolved in DMSO, Methanol, or aqueous buffers.

Protocol:

  • Determine Solvent Base:

    • If in Organic Solvent (DMSO, MeOH): Dispose in Halogenated Organic Solvent waste stream.

    • If in Aqueous Buffer: Check pH.[8][9] If < 2 or > 12.5, neutralize to pH 6–8 before consolidation, OR dispose as Corrosive Aqueous Waste .[1]

  • Segregation Rule:

    • CRITICAL: Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Ethanol) if your facility separates them.[1] The presence of the dichlorobenzene ring classifies the entire mixture as Halogenated Waste , which is significantly more expensive to incinerate.

  • Container: Amber glass or HDPE carboy.

  • Labeling: "Halogenated Solvent Waste" with specific concentration (e.g., "10mM 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid in DMSO").

Operational Workflow: Waste Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific compound to ensure compliance and safety.

WasteDisposal Start Waste Generation: 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck SolidLabel Label: 'Solid Hazardous Waste' (Toxic/Irritant) SolidContainer->SolidLabel Final Final Disposal: High-Temp Incineration SolidLabel->Final Halogenated Halogenated / Organic (DMSO, DCM, MeOH) SolventCheck->Halogenated Organic Aqueous Aqueous Buffer SolventCheck->Aqueous Water-based HaloContainer Container: Halogenated Solvent Carboy Halogenated->HaloContainer AqNeutralize Check pH Neutralize if <2 or >12.5 Aqueous->AqNeutralize HaloContainer->Final AqContainer Container: Aqueous Chemical Waste AqNeutralize->AqContainer AqContainer->Final

Figure 1: Decision logic for segregating 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid waste streams.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action prevents exposure and environmental contamination.

ScenarioImmediate ActionCleanup Protocol
Dry Powder Spill 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, Safety Goggles, N95 mask).[1]Gently sweep into a dustpan to avoid aerosolization. Wipe surface with wet paper towels. Place all materials in a sealed hazardous waste bag.
Liquid Spill 1. Alert nearby personnel.2. Ventilate the area.[6][10]Absorb with vermiculite or chem-sorb pads . Do NOT use paper towels for large volumes if the solvent is flammable. Place absorbent in a sealed container labeled "Spill Debris - Halogenated".
Skin/Eye Contact 1. Remove contaminated clothing.2.[3][7] Flush with water for 15 mins.Seek medical attention immediately.[4] Provide SDS to medical personnel.[3]

Scientific Rationale for Incineration

Why is High-Temperature Incineration the only acceptable final disposal method?

  • Halogen Content: The "2,5-dichloro" moiety creates a risk of forming Polychlorinated Dibenzodioxins (PCDDs) if burned at low temperatures or in open pits. Controlled incineration (>1000°C) with scrubbers is required to capture HCl gas and destroy the aromatic ring completely.

  • Sulfonamide Linkage: Thermal decomposition releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). Professional waste facilities use scrubbers to neutralize these acidic gases, preventing acid rain contribution.

  • Persistence: The benzoic acid core is relatively stable.[3] Landfilling (even in secure landfills) poses a long-term leaching risk to groundwater, where the compound could act as a persistent organic pollutant.

References

  • Sigma-Aldrich. (n.d.). 2-(2,5-Dichlorophenylsulfanyl)benzoic acid Product Information (Related Structure/CAS Verification). Retrieved from

  • PubChem. (2025).[11] 2,5-Dichlorobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dichloro-5-sulfamoylbenzoic acid (Structural Analog). Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat this compound as a Potential Sensitizer and Irritant. [1]

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid is a functionalized sulfonamide derivative.[1] While specific GHS data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that we handle it with the precautions reserved for sulfonamide-class pharmaceuticals and benzoic acid derivatives.

Core Hazards (Derived):

  • Respiratory & Skin Sensitization: The sulfonamide moiety (

    
    ) is a known structural alert for hypersensitivity (allergies).[1]
    
  • Mucous Membrane Irritation: The benzoic acid functionality indicates potential for severe eye irritation (Category 2A/1) and respiratory tract irritation (Category 3).[1]

  • Environmental Persistence: The dichlorinated ring necessitates disposal as Halogenated Organic Waste .[1]

Part 2: Risk Assessment & PPE Matrix[2]

Effective safety is not about wearing more gear; it is about wearing the right gear based on chemical permeation and physical state.

The "Why" Behind the Gear
  • Glove Permeation: Chlorinated aromatics can permeate standard latex.[1] Nitrile is required.

  • Dust Control: As a solid intermediate, the primary exposure vector is inhalation of airborne particulates during weighing.[1]

  • Sensitization: Repeated low-level exposure to sulfonamides can trigger anaphylactic sensitization.[1] Zero skin contact is the goal.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) or P100 RespiratorEssential to prevent inhalation of fine particulates during weighing.[1] If handling >10g outside a fume hood, a P100 half-mask is mandatory.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer)Outer: 5-8 mil Nitrile (Chemical resistance).[1] Inner: 4 mil Nitrile (Barrier redundancy). Change outer gloves immediately upon visible contamination.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine powder migration around the lenses and the acidic nature of the compound.[1]
Body Tyvek® Lab Coat (or similar impervious material)Cotton lab coats can trap dust in fibers, creating a secondary exposure source.[1] Use disposable sleeves if reaching into deep reactors.
Part 3: Operational Protocol (Step-by-Step)
A. Engineering Controls
  • Primary Containment: All open-vessel handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Airflow Check: Verify face velocity is between 80–100 fpm (feet per minute) before starting.[1]

B. Weighing & Transfer Protocol

Static electricity is a major risk with chlorinated benzoic acid derivatives, causing powder to "jump" or disperse.[1]

  • Preparation:

    • Place an anti-static gun or ionizer bar inside the hood if available.

    • Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture stray particles.

  • Weighing:

    • Use a closed-vessel weighing technique . Tare the vial with the cap on.

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula. Do not use metal spatulas if the powder appears fluffy/static-prone; use PTFE-coated tools.

  • Solubilization (If applicable):

    • Add solvent (e.g., DMSO, Methanol) to the solid immediately to suppress dust generation.[1]

    • Once in solution, the respiratory risk decreases, but the dermal permeation risk increases (solvent carrier effect).[1]

C. Decontamination
  • Wipe Down: Use a detergent-based solution (e.g., 5% Decon 90 or simple soap water) followed by an alcohol wipe.[1] Avoid using pure ethanol initially as it may spread the hydrophobic powder without lifting it.[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Part 4: Safe Handling Logic Flow (Visualization)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling start START: Task Assessment risk_check Check Quantity & Form (Solid vs. Solution) start->risk_check ppe_decision Select PPE: Double Nitrile + Goggles + N95/Hood risk_check->ppe_decision hood_check Engineering Control: Fume Hood Flow > 80 fpm? ppe_decision->hood_check stop_work STOP WORK: Contact EHS / Maintenance hood_check->stop_work No weighing Weighing Procedure: Use Anti-Static Gun Closed Transfer hood_check->weighing Yes solubilization Solubilization: Add Solvent Carefully weighing->solubilization waste_seg Disposal: Segregate as Halogenated Waste solubilization->waste_seg decon Decontamination: Detergent Wipe -> Alcohol Wipe waste_seg->decon

Caption: Operational workflow ensuring engineering controls are verified before the chemical is exposed to the open environment.

Part 5: Disposal & Emergency Response[3]
Waste Disposal Classification

Due to the Dichlorobenzene moiety, this material must NOT be combined with standard non-halogenated organic waste (e.g., pure acetone/ethanol waste).[1]

  • Solid Waste: Dispose of contaminated gloves, mats, and paper towels in the Solid Hazardous Waste bin (Red bag/bucket).

  • Liquid Waste: Collect in the Halogenated Organic Solvents carboy.

    • Note: Mixing halogenated compounds with non-halogenated waste often increases disposal costs significantly for the facility.

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes.[1][2][3][4][5] The acidic nature requires prompt irrigation to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7] Do not use alcohol to wash skin, as it may drive the sulfonamide deeper into the dermal layer.[1]

  • Spill (Powder): Do not dry sweep.[1] Cover with a wet paper towel (solvent-dampened) to avoid dust, then scoop into a hazardous waste bag.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025).[1] 2,5-Dichlorobenzoic acid (Structural Analog Safety Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]

  • University of Illinois Division of Research Safety. (2025). Halogenated Organic Liquids - Waste Disposal Guide. [Link][1]

Sources

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